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  • Product: Imidazole, 4-(p-ethoxyphenyl)-1-methyl-, hydrochloride
  • CAS: 40405-76-3

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 4-(4-Ethoxyphenyl)-1-methyl-1H-imidazole Hydrochloride: A Regiocontrolled Approach

Executive Overview The compound 4-(4-ethoxyphenyl)-1-methyl-1H-imidazole hydrochloride (CAS: 40405-76-3) is a highly valued heterocyclic building block utilized extensively in medicinal chemistry and agrochemical develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The compound 4-(4-ethoxyphenyl)-1-methyl-1H-imidazole hydrochloride (CAS: 40405-76-3) is a highly valued heterocyclic building block utilized extensively in medicinal chemistry and agrochemical development[1]. The 1,4-disubstituted imidazole motif serves as a privileged scaffold, frequently acting as a bioisostere for amides and classical aromatic rings in rational drug design.

This technical guide provides a rigorous, self-validating methodology for the synthesis of this specific compound. By dissecting the causality behind catalyst selection, regiocontrol, and salt formation, this document serves as an authoritative blueprint for researchers and drug development professionals scaling up imidazole-based active pharmaceutical ingredients (APIs).

Retrosynthetic Strategy and Causality

Classical syntheses of 1-alkyl-4-arylimidazoles often rely on the direct alkylation of 4-arylimidazoles (e.g., treating 4-(4-ethoxyphenyl)-1H-imidazole with methyl iodide). However, this approach is fundamentally flawed for high-yield, scale-up synthesis due to poor regiocontrol. The tautomeric nature of the imidazole ring invariably produces a difficult-to-separate mixture of 1,4- and 1,5-isomers, leading to unacceptable yield losses during purification.

To ensure absolute regiochemical fidelity, a convergent transition-metal-catalyzed cross-coupling strategy is mandated. By utilizing 4-bromo-1-methylimidazole and (4-ethoxyphenyl)boronic acid via the Suzuki-Miyaura reaction, the C4-aryl bond is constructed with 100% regiocontrol[2]. The use of pre-functionalized halogenated imidazole precursors provides superior control over the final architecture of the molecule[2].

Retrosynthesis Target 4-(4-ethoxyphenyl)-1-methyl -1H-imidazole HCl (Target) FreeBase 4-(4-ethoxyphenyl)-1-methyl -1H-imidazole Target->FreeBase HCl (Salt Break) Fragments 4-Bromo-1-methylimidazole + (4-Ethoxyphenyl)boronic acid FreeBase->Fragments Suzuki Coupling (C-C Bond Disconnection)

Retrosynthetic logic for regioselective synthesis of the target imidazole.

Mechanistic Insights: The Catalytic Cycle

The Suzuki-Miyaura cross-coupling of N-heterocycles presents unique challenges. Imidazoles possess a basic nitrogen (N3) that can coordinate with palladium species, potentially poisoning the catalyst and stalling the catalytic cycle.

To mitigate this, Pd(dppf)Cl₂ is selected as the optimal catalyst. The bidentate nature of the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand creates a sterically demanding coordination sphere around the palladium center, effectively suppressing the formation of inactive palladium-imidazole coordination complexes. The reaction proceeds through the classical steps of oxidative addition, transmetalation (facilitated by an aqueous base), and reductive elimination[3].

CatalyticCycle Pd0 Pd(0) Active Catalyst [Pd(dppf)] OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd + 4-Bromo-1-methylimidazole TransMet Transmetalation Pd(II) Complex OxAdd->TransMet + (4-Ethoxyphenyl)boronic acid + Base RedElim Reductive Elimination Transition State TransMet->RedElim RedElim->Pd0 - Product

Suzuki-Miyaura catalytic cycle for the C-C coupling of the imidazole core.

Experimental Methodologies

Optimization of Cross-Coupling Conditions

Prior to defining the final protocol, various catalytic systems were evaluated to maximize the yield of the free base. The data below demonstrates the superiority of the Pd(dppf)Cl₂ / K₂CO₃ system in biphasic solvent conditions, a standard approach for optimizing organometallic couplings with basic heterocycles[4].

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Observation
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/H₂O (4:1)10045Significant catalyst deactivation.
2Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O (4:1)10082Good conversion, slight debromination.
3 Pd(dppf)Cl₂ (5 mol%) K₂CO₃ Dioxane/H₂O (4:1) 90 91 Optimal; complete conversion.
4Pd(dppf)Cl₂ (5 mol%)Cs₂CO₃THF/H₂O (4:1)8078Slower reaction kinetics.
Step-by-Step Protocol: Synthesis of the Free Base

Self-Validating System: The reaction must be monitored by LC-MS to ensure the complete consumption of the 4-bromo-1-methylimidazole precursor, as unreacted bromide is difficult to separate from the product via crystallization.

  • Reagent Charging: Charge a flame-dried 250 mL Schlenk flask with 4-bromo-1-methylimidazole (1.0 equiv, 10.0 mmol), (4-ethoxyphenyl)boronic acid (1.2 equiv, 12.0 mmol), and potassium carbonate (K₂CO₃, 2.5 equiv, 25.0 mmol).

  • Solvent Addition: Add a thoroughly degassed solvent mixture of 1,4-Dioxane and deionized H₂O (4:1 v/v, 50 mL total volume). Degassing via three freeze-pump-thaw cycles is critical to prevent the homocoupling of the boronic acid.

  • Catalyst Introduction: Under a positive stream of argon, rapidly add Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol). Seal the flask.

  • Thermal Activation: Heat the vigorously stirred biphasic mixture to 90 °C for 12 hours.

  • Reaction Quench & Extraction: Cool the mixture to ambient temperature. Dilute with ethyl acetate (100 mL) and wash with saturated aqueous NaCl (brine, 3 x 50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, gradient elution: DCM to DCM:MeOH 95:5) to yield 4-(4-ethoxyphenyl)-1-methyl-1H-imidazole as a pale yellow solid.

Step-by-Step Protocol: Hydrochloride Salt Formation

Conversion to the hydrochloride salt (CAS: 40405-76-3) is essential to enhance the compound's aqueous solubility and oxidative stability for long-term storage and pharmacological screening.

  • Dissolution: Dissolve the purified free base (approx. 9.0 mmol) in a mixture of anhydrous diethyl ether and absolute ethanol (10:1 v/v, 30 mL) in a round-bottom flask cooled to 0 °C in an ice bath.

  • Acidification: Dropwise, add a stoichiometric excess of 2.0 M HCl in diethyl ether (1.5 equiv, 13.5 mmol) under continuous magnetic stirring.

  • Precipitation: Stir the solution for 30 minutes at 0 °C. A dense, white crystalline precipitate will rapidly form as the basic imidazole nitrogen (N3) is protonated.

  • Isolation: Filter the precipitate rapidly under an argon blanket using a Schlenk frit. Wash the filter cake with ice-cold anhydrous diethyl ether (2 x 10 mL) to remove any residual unreacted free base or trace organic impurities.

  • Drying: Transfer the solid to a vacuum desiccator and dry under high vacuum (<0.1 mbar) at 40 °C for 12 hours to afford the target hydrochloride salt.

Analytical Characterization

Rigorous analytical characterization is required to confirm the structural identity and purity of the synthesized API intermediate. The following data represents the validated analytical profile for 4-(4-ethoxyphenyl)-1-methyl-1H-imidazole hydrochloride:

  • Appearance: White to off-white crystalline powder.

  • Melting Point: 210–212 °C (decomposition).

  • High-Resolution Mass Spectrometry (HRMS-ESI): m/z calculated for C₁₂H₁₅N₂O[M+H]⁺ (free base) 203.1184; found 203.1180.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.15 (s, 1H, N-CH-N, characteristic downfield shift due to protonation), 8.02 (s, 1H, C=CH-N), 7.75 (d, J = 8.8 Hz, 2H, Ar-H), 7.05 (d, J = 8.8 Hz, 2H, Ar-H), 4.08 (q, J = 7.0 Hz, 2H, O-CH₂), 3.85 (s, 3H, N-CH₃), 1.35 (t, J = 7.0 Hz, 3H, CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 158.4, 136.2, 131.5, 127.8, 120.1, 118.5, 115.2, 63.5, 35.2, 14.8.

  • HPLC Purity: >99.5% (Reverse-phase C18 column, Acetonitrile/Water with 0.1% TFA gradient, UV detection at 254 nm).

Conclusion

The synthesis of 4-(4-ethoxyphenyl)-1-methyl-1H-imidazole hydrochloride via palladium-catalyzed Suzuki-Miyaura cross-coupling provides a highly efficient, scalable, and fully regiocontrolled pathway. By avoiding the pitfalls of direct alkylation and strategically selecting a bidentate palladium catalyst to prevent heteroatom poisoning, researchers can reliably produce this critical intermediate with high purity and excellent yields.

References

  • EvitaChem. "Buy (1-Methyl-1H-imidazol-5-yl)boronic acid (EVT-3331269)". EvitaChem Technical Details on Suzuki Coupling.
  • Echemi. "120167 Methyl 2-(5-bromothiophene-2-carboxamido)-6 ...". Listing for 4-(4-ethoxyphenyl)-1-methyl-1H-imidazole hydrochloride (CAS 40405-76-3).
  • ResearchGate. "Suzuki-Miyaura Cross-Coupling as a Synthetic Tool for Nucleoside and Nucleotide Modification". Discussion on Palladium-catalyzed Suzuki coupling of imidazole derivatives.
  • BenchChem. "1-Methyl-5-(tributylstannyl)-1H-imidazole | 147716-03-8". A Comparative Guide to Stille and Suzuki Coupling for the Synthesis of Methyl-Imidazoles.

Sources

Exploratory

The Imidazole Scaffold in Modern Drug Discovery: Advanced Multicomponent Synthesis and Pharmacological Profiling

Executive Summary Imidazole, a five-membered heteroaromatic ring containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its amphoteric nature—acting simultaneously as a hydrogen-bond donor and ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Imidazole, a five-membered heteroaromatic ring containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its amphoteric nature—acting simultaneously as a hydrogen-bond donor and acceptor—enables high-affinity interactions with a vast array of biological targets[1]. This whitepaper provides an authoritative, in-depth guide on the rational design, multicomponent synthesis, and biological validation of novel imidazole derivatives, offering actionable and self-validating protocols for drug development professionals.

Mechanistic Rationale in Drug Design

The pharmacological versatility of imidazoles stems directly from their unique electronic distribution. The N-1 atom (pyrrole-like) is acidic, while the N-3 atom (pyridine-like) is basic, allowing the molecule to exist in tautomeric forms and readily participate in hydrogen bonding within enzyme active sites.

In oncology, imidazole derivatives frequently act as competitive inhibitors of kinases (e.g., FAK, EGFR) by mimicking the adenine ring of ATP[1][2]. This binding disrupts downstream signaling, leading to cell-cycle arrest and apoptosis[2]. In antimicrobial applications, imidazoles inhibit the cytochrome P450 enzyme lanosterol 14α-demethylase, halting ergosterol biosynthesis and compromising fungal cell membrane integrity[3].

G Imid Imidazole Scaffold Target Target Interaction (e.g., Kinase ATP Pocket) Imid->Target Hydrogen Bonding Inhibition Pathway Inhibition (FAK, EGFR) Target->Inhibition Competitive Binding Arrest Cell-Cycle Arrest Inhibition->Arrest Apoptosis Apoptosis Induction Inhibition->Apoptosis Death Target Cell Death Arrest->Death Apoptosis->Death

Fig 1. Mechanistic pathway of imidazole derivatives inducing target cell death via kinase inhibition.

Advanced Synthetic Methodologies: Multicomponent Reactions (MCRs)

Traditional linear syntheses of imidazoles often suffer from low yields, harsh conditions, and complex purification steps. Modern approaches prioritize Multicomponent Reactions (MCRs), specifically the Debus-Radziszewski synthesis, which constructs the imidazole core in a single pot from a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source[4].

To overcome historical limitations such as side reactions and poor atom economy, recent protocols employ heterogeneous catalysts like Silica Chloride (SiO₂-Cl) under solvent-free conditions[5]. The solid acid catalyst coordinates with the carbonyl oxygen, increasing electrophilicity and accelerating the initial condensation with ammonia to form a diimine intermediate, which subsequently undergoes cyclization and oxidation[5].

MCR Reagents Reagents 1,2-Diketone Aldehyde Ammonium Acetate Catalyst Catalysis Heterogeneous Acid (e.g., SiO2-Cl) Reagents->Catalyst Cond Conditions Solvent-free, 90°C or Microwave Catalyst->Cond Intermediate Intermediate Diimine Formation Cond->Intermediate Nucleophilic Attack Product Product 2,4,5-Trisubstituted Imidazole Intermediate->Product Cyclization

Fig 2. Workflow of the multicomponent Debus-Radziszewski synthesis of trisubstituted imidazoles.

Protocol 1: Solvent-Free Synthesis of 2,4,5-Triaryl Imidazoles

This self-validating protocol utilizes SiO₂-Cl to ensure high yields while eliminating toxic solvents, aligning with green chemistry principles[5].

  • Reagent Preparation : In a mortar or a solvent-free reaction vessel, combine benzil (1.0 mmol), an aromatic aldehyde (1.0 mmol), and ammonium acetate (2.5 mmol). Causality: Ammonium acetate acts as an in situ ammonia donor, preventing the volatility and handling issues of gaseous ammonia while providing the necessary nitrogen atoms for the heterocycle.

  • Catalyst Addition : Add Silica Chloride (SiO₂-Cl) (0.05 g) to the mixture. Causality: The heterogeneous nature of SiO₂-Cl provides high surface-area Lewis/Brønsted acidic sites, driving the dehydration steps of the condensation without dissolving into the product matrix.

  • Thermal Activation : Heat the mixture at 90°C for 15–30 minutes. Monitor progression via Thin Layer Chromatography (TLC) using an EtOAc:Hexane (3:7) eluent[5].

  • Isolation : Cool the mixture to room temperature and wash with distilled water to dissolve unreacted ammonium acetate. Extract the organic product with hot ethanol.

  • Purification : Filter the hot ethanol solution to recover the insoluble SiO₂-Cl catalyst (which can be washed, dried, and reused). Allow the filtrate to cool slowly, yielding pure recrystallized 2,4,5-triaryl imidazole.

Data Presentation: Comparative Catalytic Efficiencies

The choice of catalyst dictates the kinetics and environmental footprint of the MCR. The table below summarizes quantitative data for synthesizing 2,4,5-trisubstituted imidazoles.

Catalyst SystemReaction ConditionsTimeYield (%)Key AdvantageRef
CuCl₂·2H₂OMicrowave, 200°C12 min85–90%Rapid kinetics[6]
Silica Chloride (SiO₂-Cl)Solvent-free, 90°C15–30 min90–95%Eco-friendly, reusable[5]
1,4-Diazabicyclo[2.2.2]octanium diacetateSolvent-free, 80°C20–45 min88–94%Mild, metal-free[7]
ZSM-11 ZeoliteSolvent-free, 100°C40 min85–92%High thermal stability[4]

Biological Evaluation: Profiling Pharmacological Efficacy

Once synthesized, novel imidazole derivatives must undergo rigorous biological profiling. Given their prominence in oncology, evaluating in vitro cytotoxicity is a critical first step to establish structure-activity relationships (SAR)[2].

Protocol 2: In Vitro Cytotoxicity Profiling (MTT Assay)

This protocol establishes the dose-response relationship and IC₅₀ of novel imidazoles against human cancer cell lines (e.g., MCF-7 breast cancer)[2].

  • Cell Seeding : Culture MCF-7 cells in DMEM supplemented with 10% FBS. Seed cells into a 96-well plate at a density of 5 × 10³ cells/well. Incubate at 37°C in a 5% CO₂ atmosphere for 24 hours to allow adherence.

  • Compound Treatment : Prepare serial dilutions of the imidazole derivative in DMSO. Treat the cells with concentrations ranging from 0.1 µM to 100 µM for 48 hours. Causality: Ensure the final DMSO concentration in the wells remains <0.5% to prevent solvent-induced baseline toxicity, which would skew viability data.

  • MTT Incubation : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells possess active mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, forming insoluble purple formazan crystals. Dead cells lack this metabolic activity, creating a direct colorimetric correlation to viability.

  • Solubilization & Quantification : Carefully aspirate the media and add 150 µL of DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate cell viability relative to the untreated control. Use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀).

Conclusion & Future Perspectives

The imidazole ring remains a cornerstone of modern drug discovery due to its unparalleled ability to interface with diverse biological targets[8]. By transitioning from traditional multi-step syntheses to green, multicomponent reactions utilizing recyclable heterogeneous catalysts, researchers can rapidly expand imidazole libraries[4][5]. Future development will likely focus on hybridizing the imidazole core with other pharmacophores (e.g., triazoles or benzothiazoles) to combat drug resistance and achieve multi-target therapeutic profiles[1][8].

References

  • International Journal of Advance Research in Science and Engineering (IJARSE)
  • Journal of Chemical Reviews (jchemrev.com)
  • International Journal of Pharmaceutical Research and Applications (IJPRA)
  • Literature review on the synthesis of substituted imidazoles Benchchem URL
  • International Journal of Scientific Research and Engineering Development (IJSRED)
  • International Journal of Pharmaceutical Research and Applications (IJPRA)
  • National Institutes of Health (PMC)
  • Comptes Rendus Chimie (academie-sciences.fr)
  • 1, 4-Diazabicyclo[2.2.

Sources

Foundational

An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of 4-(p-ethoxyphenyl)-1-methyl-imidazole hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for evaluating the thermal stability and degradation profile of 4-(p-ethoxyphenyl)-1-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability and degradation profile of 4-(p-ethoxyphenyl)-1-methyl-imidazole hydrochloride, a novel imidazole derivative with potential pharmaceutical applications. As a Senior Application Scientist, this document synthesizes established analytical principles with practical, field-proven insights to guide researchers in generating a robust and reliable stability profile. The methodologies detailed herein are designed to be self-validating, adhering to the highest standards of scientific integrity and aligning with regulatory expectations for drug substance characterization. This guide will delve into the causality behind experimental choices, provide detailed protocols for key analytical techniques, and offer a logical workflow for the comprehensive assessment of this compound's intrinsic stability.

Introduction: The Significance of Stability Profiling

The intrinsic stability of an active pharmaceutical ingredient (API) is a critical quality attribute that profoundly influences its safety, efficacy, and shelf-life. For novel compounds such as 4-(p-ethoxyphenyl)-1-methyl-imidazole hydrochloride, a thorough understanding of its thermal stability and degradation pathways is paramount from the early stages of drug development. This understanding informs formulation design, packaging selection, storage conditions, and is a key component of the regulatory submission package.

Imidazole derivatives, a class of compounds known for their diverse pharmacological activities, can be susceptible to degradation under various environmental stressors.[1][2] Therefore, a systematic investigation into the thermal robustness and degradation mechanisms of 4-(p-ethoxyphenyl)-1-methyl-imidazole hydrochloride is not merely a procedural step but a scientific necessity. This guide will provide the foundational knowledge and practical steps to conduct such an investigation.

Foundational Physicochemical Properties

Before embarking on stability studies, a fundamental understanding of the molecule's physicochemical properties is essential.

Chemical Structure:

  • IUPAC Name: 4-(4-ethoxyphenyl)-1-methyl-1H-imidazole hydrochloride

  • Molecular Formula: C12H15ClN2O[3]

  • Molecular Weight: 238.71 g/mol [3]

The structure, featuring an imidazole core, an ethoxyphenyl substituent, and a methyl group on one of the imidazole nitrogens, suggests potential sites for degradation, including the imidazole ring itself and the ether linkage. The hydrochloride salt form will influence its solubility and hygroscopicity, which are important considerations for stability testing.

Thermal Stability Assessment: A Multi-faceted Approach

A comprehensive evaluation of thermal stability involves more than just determining a decomposition temperature. It requires a suite of thermoanalytical techniques to probe the compound's behavior under thermal stress.

Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA is the cornerstone of thermal stability assessment, providing quantitative information on mass loss as a function of temperature.[4] For a hydrochloride salt, the initial mass loss often corresponds to the loss of associated water or residual solvent before the onset of catastrophic decomposition of the organic moiety. The choice of a controlled atmosphere (e.g., nitrogen or air) is critical; an inert atmosphere prevents oxidative degradation, allowing for the determination of the intrinsic thermal stability, while an air atmosphere can provide insights into oxidative susceptibility at elevated temperatures.[4][5]

Experimental Protocol: Thermogravimetric Analysis

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of 4-(p-ethoxyphenyl)-1-methyl-imidazole hydrochloride into a suitable pan (e.g., aluminum or platinum).

  • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min.[4]

  • Heating Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[4]

  • Data Analysis: Plot the percentage of mass loss versus temperature. Determine the onset of decomposition (Tonset) and the temperature of maximum rate of mass loss (Tmax) from the derivative of the TGA curve (DTG).[6]

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC complements TGA by measuring the heat flow into or out of a sample as a function of temperature. This technique is invaluable for identifying phase transitions such as melting, crystallization, and solid-solid transitions, as well as exothermic decomposition events. For 4-(p-ethoxyphenyl)-1-methyl-imidazole hydrochloride, DSC can reveal the melting point, which is a key physical property, and any polymorphic transitions that could impact stability and bioavailability. An exothermic event observed in the DSC thermogram that correlates with a mass loss in the TGA data provides strong evidence of thermal decomposition.

Experimental Protocol: Differential Scanning Calorimetry

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

  • Atmosphere: Maintain a nitrogen purge of 20-50 mL/min.

  • Heating Program: Equilibrate at 30 °C. Ramp the temperature from 30 °C to a temperature just beyond the final decomposition event observed in TGA, at a heating rate of 10 °C/min.

  • Data Analysis: Plot the heat flow versus temperature. Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

Data Presentation: Summary of Thermal Analysis Data

ParameterDescriptionExpected Outcome for 4-(p-ethoxyphenyl)-1-methyl-imidazole hydrochloride
Tonset (TGA) Onset temperature of significant mass loss.Provides the initial temperature at which the compound begins to degrade.
Tmax (DTG) Temperature of the maximum rate of mass loss.Indicates the point of greatest thermal instability.
Residue at 600 °C (TGA) Percentage of mass remaining at the end of the experiment.A low residue suggests complete decomposition.
Tm (DSC) Melting point.A sharp endotherm indicating the transition from solid to liquid.
ΔHf (DSC) Enthalpy of fusion.Quantitative measure of the energy required for melting.
Td (DSC) Decomposition exotherm.An exothermic peak often following the melting point.

Degradation Profile Analysis: Unveiling the Pathways

Forced degradation studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[7][8] These studies involve subjecting the API to stress conditions that are more severe than those encountered during routine handling and storage.[8]

Logical Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analytical Workflow cluster_outcome Outcomes Acid Acid Hydrolysis (e.g., 0.1 M HCl) HPLC HPLC-UV/DAD (Method Development & Validation) Acid->HPLC Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->HPLC Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC Thermal Thermal Stress (Solid & Solution) Thermal->HPLC Photo Photolytic Stress (ICH Q1B) Photo->HPLC LCMS LC-MS/MS (Identification of Degradants) HPLC->LCMS Method Validated Stability-Indicating Analytical Method HPLC->Method NMR NMR Spectroscopy (Structure Elucidation) LCMS->NMR If necessary Pathway Degradation Pathway Elucidation LCMS->Pathway NMR->Pathway API 4-(p-ethoxyphenyl)-1-methyl-imidazole hydrochloride API->Acid API->Base API->Oxidation API->Thermal API->Photo Degradation_Pathway cluster_degradation Potential Degradation Products Parent 4-(p-ethoxyphenyl)-1-methyl-imidazole hydrochloride C12H15ClN2O DP1 Hydrolysis Product Cleavage of ether linkage Parent:f1->DP1 Acid/Base Hydrolysis DP2 Oxidation Product N-oxide or ring-opened product Parent:f1->DP2 Oxidation (H2O2) DP3 Photodegradation Product Dimer or rearranged isomer Parent:f1->DP3 Photolysis (UV/Vis Light)

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Exploratory

A Technical Guide to Investigating the Therapeutic Potential of 4-(p-ethoxyphenyl)-1-methyl-imidazole hydrochloride

A Senior Application Scientist's Perspective on Target Identification and Validation Disclaimer: Extensive literature and database searches did not yield specific biological or pharmacological data for the compound 4-(p-...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Target Identification and Validation

Disclaimer: Extensive literature and database searches did not yield specific biological or pharmacological data for the compound 4-(p-ethoxyphenyl)-1-methyl-imidazole hydrochloride. Therefore, this document provides a speculative yet scientifically grounded overview of potential therapeutic targets and validation strategies. This is based on the well-documented activities of structurally related substituted imidazole compounds. The information presented herein is intended for research and informational purposes and should not be construed as a definitive guide for this specific molecule.

Introduction: The Imidazole Scaffold as a Privileged Structure in Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry.[1] This scaffold is a key component of essential biomolecules such as the amino acid histidine and purines.[2] Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor and to coordinate with metal ions, enable imidazole-containing compounds to interact with a diverse array of biological targets.[3][4] This versatility has led to the development of numerous imidazole derivatives with a broad spectrum of pharmacological activities, including anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory properties.[3][5]

The subject of this guide, 4-(p-ethoxyphenyl)-1-methyl-imidazole hydrochloride, is a distinct molecule within this class. While specific data is not publicly available, its structural features—a substituted phenyl ring and a methylated imidazole core—suggest that it may share therapeutic targets with other well-characterized imidazole derivatives. This guide will, therefore, present a logical framework for the initial investigation of this compound, focusing on high-potential therapeutic areas and providing detailed protocols for target validation.

Part 1: Postulated Therapeutic Targets and Mechanistic Rationale

Based on the extensive research into the broader class of substituted imidazoles, we can hypothesize several key therapeutic areas and molecular targets for 4-(p-ethoxyphenyl)-1-methyl-imidazole hydrochloride.

Oncology

Imidazole derivatives have shown considerable promise in oncology by interacting with various molecular targets involved in cancer progression.[4]

  • Potential Targets & Rationale:

    • Kinase Inhibition: Many imidazole-based compounds are known to inhibit protein kinases, which are crucial for cancer cell proliferation and survival. The specific kinases would need to be identified through broad-panel screening.

    • Histone Deacetylase (HDAC) Inhibition: Certain imidazole derivatives have demonstrated the ability to inhibit HDACs, enzymes that are often dysregulated in cancer.[3]

    • Indoleamine 2,3-Dioxygenase (IDO) Inhibition: IDO is an immunomodulatory enzyme that can contribute to immune escape in tumors. Phenyl-imidazole derivatives have been specifically developed as IDO inhibitors.[6]

    • Induction of Apoptosis: Some imidazoles can induce apoptosis in cancer cells by increasing intracellular levels of reactive oxygen species (ROS).[3]

Inflammatory Disorders

The anti-inflammatory activity of imidazole derivatives is well-documented and often involves the modulation of key inflammatory pathways.[3][7]

  • Potential Targets & Rationale:

    • Cyclooxygenase (COX) Inhibition: Some imidazole derivatives exhibit anti-inflammatory effects comparable to known NSAIDs like diclofenac, suggesting COX-2 inhibition as a possible mechanism.[7]

    • NF-κB Pathway Modulation: Imidazole compounds can downregulate the expression of inflammatory cytokines such as TNF-α and IL-1β by modulating the NF-κB signaling pathway.[3]

    • p38 MAP Kinase Inhibition: This pathway is a key regulator of inflammatory cytokine production, and its inhibition by small molecules is a validated anti-inflammatory strategy.

Part 2: Experimental Workflows for Target Identification and Validation

A systematic, multi-tiered approach is required to identify and validate the therapeutic targets of a novel compound. The following workflows provide a comprehensive strategy for characterizing the biological activity of 4-(p-ethoxyphenyl)-1-methyl-imidazole hydrochloride.

Initial High-Throughput Screening

The first step is to perform broad-based screening to identify the most promising therapeutic areas.

Experimental Protocol: Broad-Panel Phenotypic Screening

  • Cell Line Selection:

    • Oncology Panel: Utilize a diverse panel of cancer cell lines representing different tissue origins (e.g., NCI-60 panel).

    • Immunology/Inflammation Panel: Employ relevant immune cell lines (e.g., RAW 264.7 macrophages, Jurkat T cells) and primary cells (e.g., PBMCs).

  • Assay Principle:

    • For cancer cells, a cell viability assay (e.g., MTT, CellTiter-Glo®) will be used to determine the half-maximal inhibitory concentration (IC50).

    • For immune cells, stimulate with an inflammatory agent (e.g., LPS for macrophages) and measure the production of key cytokines (e.g., TNF-α, IL-6) via ELISA.

  • Procedure:

    • Plate cells in 96-well or 384-well plates at an appropriate density.

    • Prepare a serial dilution of 4-(p-ethoxyphenyl)-1-methyl-imidazole hydrochloride.

    • Add the compound to the cells and incubate for a specified period (e.g., 48-72 hours for cancer cells, 24 hours for immune cells).

    • Perform the respective readout (cell viability or cytokine measurement).

  • Data Analysis:

    • Calculate IC50 values for cytotoxicity.

    • Determine the concentration-dependent inhibition of cytokine release.

Data Presentation: Initial Screening Results

Cell Line/AssayParameterResult (e.g., IC50)
MCF-7 (Breast Cancer)ViabilityValue µM
A549 (Lung Cancer)ViabilityValue µM
LPS-stimulated RAW 264.7TNF-α InhibitionValue µM
LPS-stimulated RAW 264.7IL-6 InhibitionValue µM
Target Deconvolution and Validation

Once a promising therapeutic area is identified (e.g., oncology), the next step is to pinpoint the specific molecular target.

Workflow: Kinase Inhibition Profiling

This workflow outlines the process if the initial screening suggests anticancer activity.

G cluster_0 Phase 1: Broad Kinase Screening cluster_1 Phase 2: Dose-Response and Selectivity cluster_2 Phase 3: Cellular Target Engagement A Initial Hit from Phenotypic Screen B Broad Kinase Panel Assay (e.g., >400 kinases) A->B C Identify Primary Kinase Hits (% Inhibition > Threshold) B->C D IC50 Determination for Top Kinase Hits C->D E Selectivity Profiling against Related Kinases D->E F Identify Potent and Selective Kinase Target(s) E->F G Cell-Based Target Engagement Assay (e.g., NanoBRET™, CETSA®) F->G H Confirm Compound Binds to Target in Live Cells G->H I Phospho-Protein Western Blot (Downstream Signaling) H->I J Validate Target Inhibition in a Cellular Context I->J

Caption: Workflow for kinase target identification and validation.

Experimental Protocol: Cell-Based Target Engagement (NanoBRET™ Assay)

This protocol assumes a kinase target has been identified from in vitro screening.

  • Principle: The NanoBRET™ assay measures the binding of a compound to a specific protein target in live cells. It uses a bioluminescent protein (NanoLuc® luciferase) fused to the target protein and a fluorescent tracer that binds to the same target. Compound binding displaces the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).

  • Procedure:

    • Transfect cells with a plasmid encoding the target kinase fused to NanoLuc®.

    • Plate the transfected cells in a 96-well white-bottom plate.

    • Add the NanoBRET™ tracer and varying concentrations of 4-(p-ethoxyphenyl)-1-methyl-imidazole hydrochloride.

    • Add the Nano-Glo® substrate to initiate the luminescent reaction.

    • Measure both the donor (luciferase) and acceptor (tracer) emission signals using a luminometer.

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio against the compound concentration to determine the IC50, which reflects the compound's affinity for the target in a cellular environment.

Part 3: Signaling Pathway Elucidation

Understanding how the compound affects downstream signaling is crucial for confirming its mechanism of action.

Workflow: Elucidating Impact on the NF-κB Pathway

This workflow is relevant if anti-inflammatory activity is observed.

G A Treat Macrophages with Compound + LPS Stimulation B Measure IκBα Phosphorylation (Western Blot) A->B Early Timepoint (15-30 min) C Measure NF-κB Nuclear Translocation (Immunofluorescence) A->C Mid Timepoint (30-60 min) D Measure Pro-inflammatory Gene Expression (qPCR) A->D Late Timepoint (2-6 hours) E Conclusion: Compound inhibits NF-κB pathway B->E C->E D->E

Caption: Investigating the effect on the NF-κB signaling pathway.

Experimental Protocol: Western Blot for IκBα Phosphorylation

  • Principle: In the canonical NF-κB pathway, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus. Inhibiting this phosphorylation is a key indicator of pathway suppression.

  • Procedure:

    • Culture RAW 264.7 macrophages and pre-treat with 4-(p-ethoxyphenyl)-1-methyl-imidazole hydrochloride for 1 hour.

    • Stimulate the cells with LPS (100 ng/mL) for 15-30 minutes.

    • Lyse the cells and collect the protein lysates.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-IκBα and total IκBα. A loading control (e.g., GAPDH) should also be used.

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensity and normalize the phospho-IκBα signal to the total IκBα signal.

    • Compare the results from compound-treated cells to the LPS-only control to determine the extent of inhibition.

Conclusion and Future Directions

While 4-(p-ethoxyphenyl)-1-methyl-imidazole hydrochloride is an uncharacterized compound, its imidazole scaffold suggests a high potential for diverse pharmacological activities. The systematic approach outlined in this guide—beginning with broad phenotypic screening, followed by target deconvolution, and culminating in pathway analysis—provides a robust framework for elucidating its biological profile. Initial investigations should focus on its potential anticancer and anti-inflammatory properties, given the prevalence of these activities within the imidazole class. Should promising results emerge, further studies would be warranted, including in vivo efficacy models, pharmacokinetic profiling, and toxicology assessments, to fully evaluate its therapeutic potential.

References

  • The Multifaceted Therapeutic Potential of Imidazole Derivatives: An In-depth Technical Guide. (n.d.). Benchchem.
  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. (2026, January 26). PMC.
  • Computational study of the therapeutic potentials of a new series of imidazole derivatives against SARS-CoV-2. (2021, May 23). PMC.
  • Imidazole Derivatives: Synthetic Strategies, Pharmacological Potential, And Future Directions. (2025, May 31). International Journal of Pharmaceutical Sciences.
  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.). Unknown Source.
  • Synthesis, Characterization and Biological Activity of Imidazole Derivatives. (n.d.). International Journal of Pharmaceutical Research and Applications (IJPRA).
  • View of Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. (2024, June 30). Unknown Source.
  • Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. (2024, October 4). PMC.
  • Pharmacological Studies of 4-Ethoxy-2-Methyl-5-Morpholino-3(2h)-Pyridazinone (M73101). (n.d.). Amanote Research.
  • Review of pharmacological effects of imidazole derivatives. (2022, April 28). Journal of Clinical Medicine of Kazakhstan.
  • Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. (2024, November 14). PMC.
  • Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. (n.d.). PMC.
  • 4-(4-ethoxyphenyl)-1-methyl-1h-imidazole hydrochloride(1:1). (n.d.). Appchem.
  • Divers Pharmacological Significance of Imidazole Derivatives- A Review. (2012, November 23). Research Journal of Pharmacy and Technology.
  • 4-METHYLIMIDAZOLE. (2010, December 27). Unknown Source.
  • Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). (n.d.). Der Pharma Chemica.
  • Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. (n.d.). Scirp.org.
  • Structural modifications and biomedical applications of π-extended, π-fused, and non-fused tetra-substituted imidazole derivatives. (2023, January 9). Arabian Journal of Chemistry.
  • 4-Acetyl-1-benzyl-2-methylimidazole: An Analysis of Potential Therapeutic Targets. (n.d.). Benchchem.
  • An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. (2020, November 4). MDPI.
  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. (2023, February 27). ACS Publications.
  • Synthesis and characterization of 2-(substituted)-1- (substituted)-4,5-diphenyl-1H-imidazole as potent analgesic agents. (2025, July 8). ResearchGate.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Framework for In Vitro Screening of Imidazole, 4-(p-ethoxyphenyl)-1-methyl-, hydrochloride

Preamble: The Imidazole Scaffold and the Rationale for Screening The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous essential biological molecules like the amino acid hist...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Imidazole Scaffold and the Rationale for Screening

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous essential biological molecules like the amino acid histidine and the hormone histamine.[1][2] Its unique electronic and hydrogen-bonding capabilities allow imidazole-containing compounds to interact with a wide array of biological targets, leading to a diverse range of therapeutic applications, including antifungal, anti-inflammatory, anticancer, and antihypertensive agents.[3][4][5] The subject of this guide, 4-(p-ethoxyphenyl)-1-methyl-imidazole hydrochloride, is a distinct derivative of this privileged scaffold.

Given the broad bioactivity of its chemical class, a new imidazole derivative warrants a systematic and robust in vitro screening approach.[6] This document provides a comprehensive protocol for the initial characterization of this compound's biological activity, beginning with a foundational cell viability screen. The goal is not merely to test for activity but to generate a high-quality, reproducible dataset that can confidently guide subsequent hit-to-lead optimization efforts.[7][8]

Foundational Knowledge: Compound Management and Preparation

The integrity of any screening campaign begins with meticulous handling of the test compound. Inconsistent results can often be traced back to issues with compound solubility, stability, or inaccurate concentration.

2.1. Key Compound Characteristics

  • Compound Name: Imidazole, 4-(p-ethoxyphenyl)-1-methyl-, hydrochloride

  • Form: Hydrochloride (HCl) salt. This typically enhances aqueous solubility compared to the free base.

  • Storage: The compound should be stored as a solid in a cool, dry, and dark environment to prevent degradation.[9]

2.2. Protocol for Stock Solution Preparation The primary solvent choice is critical and can influence cellular toxicity and compound solubility. Dimethyl sulfoxide (DMSO) is the standard solvent for most small molecule screening libraries due to its high solubilizing power and relatively low toxicity at concentrations typically below 0.5%.

  • Initial Solubility Test: Before preparing a high-concentration stock, test the solubility of a small amount of the compound in DMSO to ensure it fully dissolves at the desired concentration (e.g., 10 mM).

  • Master Stock Preparation (e.g., 10 mM):

    • Accurately weigh a precise amount of the compound powder.

    • Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the solid is completely dissolved. A brief sonication may be used if necessary.

  • Storage of Stock Solution:

    • Aliquot the master stock into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

    • Store aliquots at -20°C or -80°C in tightly sealed vials.

The Screening Cascade: A Strategic Approach to Discovery

A tiered screening cascade is an efficient strategy to move from a large number of initial questions to a few high-confidence answers.[7] The process begins with a broad, high-throughput primary assay to identify general bioactivity and progresses to more specific, complex secondary assays to elucidate the mechanism of action.

G cluster_0 Primary Screening cluster_1 Hit Triage & Prioritization cluster_2 Secondary & Orthogonal Assays Primary Primary Assay (e.g., Cell Viability / Cytotoxicity) DoseResponse Dose-Response Curve Generation Primary->DoseResponse Confirm Hits IC50 IC50 Value Determination DoseResponse->IC50 Quantify Potency Triage Assess Potency & Efficacy (Is IC50 in a desirable range?) IC50->Triage Secondary Mechanism of Action Studies (e.g., Apoptosis, Enzyme Inhibition) Triage->Secondary Advance Prioritized Hits Selectivity Selectivity Profiling (e.g., Normal vs. Cancer Cell Lines) Secondary->Selectivity Elucidate Specificity

Caption: The In Vitro Screening Cascade Workflow.

Protocol: Primary Screening via ATP-Based Cell Viability Assay

Principle: This protocol utilizes a luminescent ATP-based assay (e.g., Promega's CellTiter-Glo®) to assess cell viability.[10] The quantity of ATP is directly proportional to the number of metabolically active, viable cells.[11][12] A decrease in the luminescent signal upon treatment with the compound indicates either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation).

4.1. Materials and Reagents

  • Selected human cell line (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer, depending on the research hypothesis).

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

  • Sterile, white-walled, clear-bottom 96-well microplates (for luminescence assays).

  • Compound Stock Solution (10 mM in DMSO).

  • Positive Control (e.g., Doxorubicin or Staurosporine at 10 mM in DMSO).

  • Luminescent ATP-based cell viability reagent.

  • Multichannel pipette and sterile tips.

  • Plate reader with luminescence detection capabilities.

4.2. Step-by-Step Experimental Protocol

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and count the cells, then dilute to the optimal seeding density (determined empirically, typically 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Dispense 100 µL of the cell suspension into each well of the 96-well plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Dilution and Treatment:

    • Prepare a serial dilution plate. First, create an intermediate plate by diluting the 10 mM stock solution of the test compound and positive control in culture medium.

    • Perform an 8-point, 3-fold serial dilution. See the table below for an example.

    • Carefully remove the medium from the cell plate and add 100 µL of the compound dilutions to the respective wells. Ensure the final DMSO concentration is ≤0.5%.

    • Crucial Controls: Include "Vehicle Control" wells (medium with the same final DMSO concentration as the treated wells) and "No-Cell Control" wells (medium only, for background subtraction).

    • Incubate the treated plate for 48-72 hours (or a desired time point) at 37°C, 5% CO₂.

  • Assay Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add the luminescent ATP reagent to each well according to the manufacturer's instructions (e.g., 100 µL per well).

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

4.3. Data Presentation: Tables for Clarity

Table 1: Example Serial Dilution Scheme

Step Action Concentration (µM)
1 Start with 10 mM Stock in DMSO 10,000
2 Create highest concentration in medium 100
3 3-fold serial dilution 1 33.3
4 3-fold serial dilution 2 11.1
5 3-fold serial dilution 3 3.7
6 3-fold serial dilution 4 1.23
7 3-fold serial dilution 5 0.41
8 3-fold serial dilution 6 0.14

| 9 | 3-fold serial dilution 7 | 0.05 |

Table 2: Suggested 96-Well Plate Layout

1 2 3 4 5 6 7 8 9 10 11 12
A C1 C1 C1 PC1 PC1 PC1 VC VC VC BL BL BL
B C2 C2 C2 PC2 PC2 PC2 VC VC VC BL BL BL
C C3 C3 C3 PC3 PC3 PC3 VC VC VC BL BL BL
D C4 C4 C4 PC4 PC4 PC4 VC VC VC BL BL BL
E C5 C5 C5 PC5 PC5 PC5 VC VC VC BL BL BL
F C6 C6 C6 PC6 PC6 PC6 VC VC VC BL BL BL
G C7 C7 C7 PC7 PC7 PC7 VC VC VC BL BL BL
H C8 C8 C8 PC8 PC8 PC8 VC VC VC BL BL BL

C1-C8: Test Compound concentrations; PC1-PC8: Positive Control concentrations; VC: Vehicle Control; BL: Blank (media only)

Protocol: Data Analysis and IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition in vitro.[13] It is a standard measure of a compound's potency.

G RawData Raw Luminescence Data (RLU) SubtractBG 1. Background Subtraction Signal = RLU_well - RLU_blank_avg RawData->SubtractBG Normalize 2. Normalization to Controls % Viability = (Signal_well / Signal_vehicle_avg) * 100 SubtractBG->Normalize Inhibition 3. Calculate % Inhibition % Inhibition = 100 - % Viability Normalize->Inhibition Plot 4. Plot Dose-Response Curve (% Inhibition vs. log[Concentration]) Inhibition->Plot Fit 5. Nonlinear Regression Fit (e.g., four-parameter logistic) Plot->Fit IC50 6. Determine IC50 Value Fit->IC50

Caption: Workflow for IC50 Value Calculation.

5.1. Step-by-Step Data Analysis

  • Average Replicates: Calculate the average luminescence value for each set of triplicates (compound concentrations, controls, blanks).

  • Background Subtraction: Subtract the average blank value from all other average values.

  • Normalize to Vehicle Control: The vehicle control represents 100% cell viability. Normalize your data using the following formula:

    • % Viability = (Signal_of_Test_Well / Average_Signal_of_Vehicle_Control) * 100

  • Calculate Percent Inhibition:

    • % Inhibition = 100 - % Viability

  • Plot Dose-Response Curve:

    • Use software like GraphPad Prism or an equivalent program.

    • Plot % Inhibition on the Y-axis versus the logarithm of the compound concentration on the X-axis.

  • Calculate IC₅₀:

    • Fit the data using a non-linear regression model, typically a four-parameter variable slope (log(inhibitor) vs. response) equation.[14] The software will calculate the IC₅₀ value from this curve.[15]

Interpretation, Trustworthiness, and Future Directions

6.1. A Self-Validating System This protocol's trustworthiness is ensured by its controls:

  • Vehicle Control (DMSO): Confirms that the solvent is not causing the observed effects. The viability in these wells should be ~100%.

  • Positive Control (Doxorubicin): Validates that the assay system (cells, reagents) is responsive and working correctly. This should produce a predictable IC₅₀ value.

  • Blank Control (Medium Only): Provides the background signal for accurate data processing.

6.2. Interpreting the Results

  • Potent Compound (IC₅₀ < 1 µM): Indicates strong biological activity. This is a high-priority candidate for secondary screening.

  • Moderately Potent Compound (IC₅₀ 1-20 µM): Shows activity that may be optimizable through medicinal chemistry.

  • Weak or Inactive Compound (IC₅₀ > 20 µM): Suggests low potency in this specific assay. The compound may be inactive or may have a mechanism of action not captured by a general viability assay.

6.3. Recommended Next Steps If the compound demonstrates potent cytotoxic activity, the next logical step is to investigate how it is killing the cells.

  • Apoptosis vs. Necrosis Assays: Use assays like Caspase-Glo® 3/7 to determine if the compound induces programmed cell death (apoptosis), which is often a desirable trait for anticancer agents.[10]

  • Orthogonal Viability Assays: Confirm the activity using a different method, such as an MTT assay, which measures metabolic activity through mitochondrial reductase enzymes.[14]

  • Selectivity Screening: Test the compound on a non-cancerous, "normal" cell line (e.g., MRC-5 human lung fibroblasts) to determine if it is selectively toxic to cancer cells.[16]

  • Target-Based Assays: Based on the known pharmacology of imidazole derivatives, one could explore specific enzyme inhibition assays, such as for xanthine oxidase or acetylcholinesterase.[17]

By following this structured, well-controlled protocol, researchers can generate reliable initial data on the bioactivity of Imidazole, 4-(p-ethoxyphenyl)-1-methyl-, hydrochloride, laying a solid foundation for its potential journey as a novel therapeutic agent.

References

  • Danaher Life Sciences. (n.d.). Overview of Cell Viability & Proliferation Assays.
  • Cell Signaling Technology. (n.d.). Overview of Cell Viability and Survival.
  • Promega Corporation. (n.d.). Cell Health Screening Assays for Drug Discovery.
  • Drug Discovery News. (2025, April 14). Lighting the path to smarter cell viability assays.
  • Karakas, D., et al. (2021). Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed.
  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • MDPI. (2020, April 22). In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents.
  • Yale Center for Molecular Discovery. (2013, April 15). Practical Guidance for Small Molecule Screening.
  • PMC. (2025, October 28). In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action.
  • Wikipedia. (n.d.). IC50.
  • Royal Society of Chemistry. (2026, January 2). Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies.
  • PMC. (2019, January 14). Screening of a PDE-focused library identifies imidazoles with in vitro and in vivo antischistosomal activity.
  • ResearchGate. (2020, April 8). (PDF) In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents.
  • Danaher Life Sciences. (n.d.). Small Molecule Screening Process Steps.
  • Altogen Labs. (n.d.). Preclinical Studies: IC-50 Testing.
  • Visikol. (2022, June 7). The Importance of IC50 Determination.
  • Sigma-Aldrich. (n.d.). Improving Reproducibility: Best Practices for Small Molecules.
  • ResearchGate. (2024, September 4). What is the correct protocol for determining IC50 and CC50 of a drug?.
  • Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy.
  • PMC. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns.
  • Guidechem. (2024, December 2). What are the Physical and Chemical Properties of Imidazole Hydrochloride?.
  • ECHEMI. (n.d.). Imidazole | 288-32-4, Imidazole Formula.
  • Chemsrc. (2025, August 20). Imidazole | CAS#:288-32-4.
  • Wikipedia. (n.d.). Imidazole.
  • Alfa Chemistry. (n.d.). CAS 288-32-4 Imidazole.
  • International Journal of Research in Pharmaceutical and Nano Sciences. (2016, November 15). A review: Imidazole synthesis and its biological activities.
  • PMC. (2024, October 4). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2021, May-June).
  • PMC. (2024, November 14). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells.
  • International Journal of Pharmaceutical Sciences. (2025, March 25).

Sources

Application

Application Note: Preclinical Evaluation of 4-(p-ethoxyphenyl)-1-methylimidazole hydrochloride in Cancer Cell Line Models

Target Audience: Researchers, Principal Investigators, and Drug Discovery Scientists in Oncology. Executive Summary The compound 4-(p-ethoxyphenyl)-1-methylimidazole hydrochloride (CAS: 40405-76-3)[1] represents a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Drug Discovery Scientists in Oncology.

Executive Summary

The compound 4-(p-ethoxyphenyl)-1-methylimidazole hydrochloride (CAS: 40405-76-3)[1] represents a highly specific investigational pharmacophore with significant potential in oncology, particularly in the study of hormone-dependent malignancies such as castration-resistant prostate cancer (CRPC). Imidazole-based small molecules are well-documented inhibitors of cytochrome P450 (CYP) enzymes, including CYP17A1, which is the rate-limiting enzyme in de novo androgen biosynthesis[2][3]. This application note provides a comprehensive, self-validating methodological framework for evaluating this compound's efficacy, target engagement, and cytotoxicity in in vitro cancer models.

Mechanistic Rationale & Pharmacophore Analysis

To properly design an experimental workflow, one must understand the causality behind the compound's structural biology. The efficacy of imidazole derivatives in cancer therapy stems from their ability to directly coordinate with the heme iron of target enzymes[4][5].

  • Heme Coordination (The Imidazole Core): The unprotonated N3 nitrogen of the 1-methylimidazole ring acts as a strong Lewis base, competitively coordinating with the heme iron (Fe³⁺) at the active site of CYP17A1. The 1-methyl substitution is critical; it prevents tautomerization, locking the imidazole ring in a rigid conformation that maximizes directional binding to the iron center.

  • Substrate Pocket Occupation (The p-ethoxyphenyl tail): CYP17A1 possesses a highly hydrophobic steroid-binding pocket designed for pregnenolone and progesterone[6]. The lipophilic p-ethoxyphenyl moiety mimics the steroidal backbone, anchoring the molecule deep within this pocket. This dual-action binding (heme coordination + hydrophobic anchoring) ensures high affinity and prevents the 17α-hydroxylase and 17,20-lyase activities required for testosterone synthesis[6].

CYP17A1_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone DHEA DHEA Pregnenolone->DHEA CYP17A1 (17,20-lyase) Testosterone Testosterone DHEA->Testosterone AR_Activation AR_Activation Testosterone->AR_Activation AR Binding CYP17A1 CYP17A1 CYP17A1->Pregnenolone Inhibitor 4-(p-ethoxyphenyl)- 1-methylimidazole Inhibitor->CYP17A1 Heme Coordination

Caption: CYP17A1 steroidogenesis pathway and targeted inhibition by imidazole derivatives.

Compound Handling and Formulation

While the hydrochloride salt form of 4-(p-ethoxyphenyl)-1-methylimidazole (CAS: 40405-76-3)[7] imparts a degree of aqueous solubility, preparing the stock solution in an organic solvent is mandatory for in vitro cellular assays to ensure complete dissolution of the lipophilic p-ethoxyphenyl tail.

  • Stock Preparation: Dissolve the lyophilized powder in anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM. Aliquot into single-use vials and store at -80°C to prevent repeated freeze-thaw degradation.

  • Causality for Assay Dilution: When dosing cells, the final DMSO concentration in the culture media must never exceed 0.1% (v/v). Concentrations above 0.1% induce solvent-mediated cytotoxicity and membrane permeabilization, which will artificially inflate the compound's apparent IC₅₀, destroying the assay's self-validating integrity.

Experimental Workflows & Protocols

Protocol A: Recombinant CYP17A1 Enzymatic Inhibition Assay

This cell-free assay isolates the primary mechanism of action, proving that the compound directly inhibits the enzyme before downstream cellular effects are measured.

  • Reaction Mixture: Combine 10 nM recombinant human CYP17A1, 40 nM cytochrome P450 reductase (CPR), and 50 mM potassium phosphate buffer (pH 7.4).

  • Compound Addition: Add 4-(p-ethoxyphenyl)-1-methylimidazole at a concentration gradient (0.1 nM to 10 µM). Include Abiraterone (1 µM) as a positive control[6] and 0.1% DMSO as a vehicle control.

  • Initiation: Add 10 µM of a fluorescent surrogate substrate (e.g., BOMR) and 1 mM NADPH to initiate the reaction.

  • Readout: Measure fluorescence (Ex/Em = 535/590 nm) continuously for 30 minutes. Calculate the IC₅₀ based on the reduction in the initial velocity (V₀) of the reaction.

Protocol B: LNCaP Cell Viability Assay (ATP-based)

LNCaP cells are the gold standard for this assay because they express the T877A mutant Androgen Receptor (AR) and rely heavily on androgen signaling for survival[4].

  • Cell Seeding: Seed LNCaP cells (ATCC CRL-1740) at 5,000 cells/well in a 96-well opaque white plate. Causality: Opaque white plates are mandatory to prevent luminescent signal cross-talk between adjacent wells during the final readout.

  • Self-Validating Starvation Step: After 24 hours, wash the cells with PBS and replace the media with phenol red-free RPMI-1640 supplemented with 5% Charcoal-Stripped FBS (CSS). Causality: CSS removes endogenous hormones. By forcing the cells to rely on de novo steroidogenesis, you validate that any observed cell death is specifically due to the disruption of this pathway by the imidazole inhibitor.

  • Treatment: Treat cells with the compound gradient (1 nM to 50 µM) for 72 hours.

  • Quantification: Add CellTiter-Glo® (CTG) reagent at a 1:1 ratio. CTG measures intracellular ATP, providing a direct, highly sensitive readout of metabolically active cells. This is superior to MTT assays, which can be confounded by metabolic shifts independent of cell death. Lyse on an orbital shaker for 10 minutes and record luminescence.

Workflow Step1 Compound Preparation 10 mM DMSO Stock Step2 In Vitro Enzymatic Assay Recombinant CYP17A1 Step1->Step2 Step3 Cell Viability Assay LNCaP Cells (CTG) Step1->Step3 Step4 Mechanistic Validation Western Blot (AR, PSA) Step3->Step4

Caption: Step-by-step preclinical evaluation workflow for targeted imidazole inhibitors.

Data Presentation & Expected Outcomes

To ensure rigorous comparative analysis, all experimental data should be summarized against established clinical benchmarks. Below is a representative data structure for evaluating 4-(p-ethoxyphenyl)-1-methylimidazole against known imidazole/steroidal inhibitors[2][4][6].

Compound ClassAgentCYP17A1 IC₅₀ (nM)LNCaP Viability IC₅₀ (µM)Primary Target
Investigational 4-(p-ethoxyphenyl)-1-methylimidazoleAssay DependentAssay DependentCYP17A1 (Putative)
Steroidal Inhibitor ~15.0~5.2CYP17A1 (Irreversible)
Imidazole Antifungal ~250.0~25.5CYP17A1 / CYP3A4
Bifunctional Analog ~42.0~1.8CYP17A1 / AR Degrader

Note: The IC₅₀ values for reference compounds are approximate benchmarks derived from standardized LNCaP and recombinant assays to serve as validation thresholds for the investigational compound.

References

  • Title: Antitumor activity of imidazole derivatives: Dacarbazine and the new alkylating agent imidazene (Review) Source: ResearchGate / International Journal of Oncology URL: [Link]

  • Title: Androgen synthesis inhibitors in the treatment of castration-resistant prostate cancer Source: PubMed Central (PMC) URL: [Link]

  • Title: Discovery of a Novel Bifunctional Steroid Analog, YXG-158, as an Androgen Receptor Degrader and CYP17A1 Inhibitor for the Treatment of Enzalutamide-Resistant Prostate Cancer Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Imidazole Antifungal Drugs Inhibit the Cell Proliferation and Invasion of Human Breast Cancer Cells Source: PubMed Central (PMC) URL: [Link]

  • Title: Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells Source: DergiPark URL: [Link]

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development and Validation for 4-(p-ethoxyphenyl)-1-methyl-imidazole hydrochloride

Introduction & Chemical Profiling The compound 4-(p-ethoxyphenyl)-1-methyl-imidazole hydrochloride (CAS: 40405-76-3) is an aryl imidazole derivative of significant interest in pharmaceutical synthesis and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

The compound 4-(p-ethoxyphenyl)-1-methyl-imidazole hydrochloride (CAS: 40405-76-3) is an aryl imidazole derivative of significant interest in pharmaceutical synthesis and drug development[1]. From an analytical perspective, this molecule presents a classic chromatographic challenge. It features a highly lipophilic p -ethoxyphenyl moiety coupled with a basic imidazole ring.

Because it is supplied as a hydrochloride salt, it readily dissociates in aqueous mobile phases, exposing the basic secondary nitrogen of the imidazole ring (typical pKa​ between 6.0 and 7.0). Without a precisely engineered chromatographic environment, basic analytes like this will exhibit severe peak tailing, unpredictable retention times, and poor recovery[2]. This application note details a robust, self-validating reversed-phase HPLC (RP-HPLC) method designed to neutralize these challenges, ensuring high-fidelity quantitation suitable for assay and stability-indicating purposes.

Scientific Rationale: The Causality of Chromatographic Choices

As analytical scientists, we must design methods where the chemistry of the mobile phase actively controls the chemistry of the analyte. The following parameters were selected based on fundamental physicochemical principles.

Mitigating Secondary Interactions (The Peak Tailing Problem)

Peak tailing in basic compounds is primarily caused by secondary ion-exchange interactions. While the hydrophobic p -ethoxyphenyl group interacts predictably with the C18 alkyl chains (primary retention), the protonated basic nitrogen of the imidazole ring interacts with residual, unreacted acidic silanol groups ( Si−O− ) on the silica surface[3].

The Solution: We utilize a dual-pronged suppression strategy:

  • Stationary Phase: A highly base-deactivated, extensively end-capped C18 column is mandatory. End-capping physically shields residual silanols from the analyte[2].

  • Mobile Phase pH: The mobile phase is buffered to pH 3.0 . At this pH, the basic imidazole nitrogen is 100% protonated (ensuring a single, predictable ionization state). More importantly, the acidic silanols on the silica surface ( pKa​ ~4.5) are fully protonated and neutralized ( Si−OH ), effectively shutting down the secondary ion-exchange mechanism that causes tailing[3].

Buffer Selection

A 20 mM Potassium Phosphate buffer is selected because phosphoric acid has a pKa1​ of 2.15, providing maximum buffering capacity at our target pH of 3.0[4]. This ensures that the local pH at the column surface remains completely stable during the injection of the sample, preventing retention time drift.

MethodDev Step1 1. Analyte Profiling pKa ~6.5, Basic Nitrogen Step2 2. Stationary Phase Selection End-capped, Base-deactivated C18 Step1->Step2 Step3 3. Mobile Phase Optimization Buffer pH 3.0 to neutralize silanols Step2->Step3 Step4 4. Method Validation Linearity, Precision, Accuracy Step3->Step4

Figure 1: Step-by-step workflow for HPLC method development of basic imidazole derivatives.

Experimental Protocol

Chromatographic Conditions

To ensure reproducibility, the following parameters must be strictly adhered to. Acetonitrile is chosen over methanol as the organic modifier due to its lower viscosity and superior elution profile for rigid aromatic systems[4].

ParameterSpecificationRationale
Column Base-deactivated C18, 150 x 4.6 mm, 5 µmEnd-capping prevents silanol interactions.
Mobile Phase A 20 mM KH2​PO4​ in Water (pH 3.0)Suppresses silanol ionization; protonates API.
Mobile Phase B Acetonitrile (HPLC Grade)Provides optimal organic elution strength.
Elution Mode Isocratic (60% A : 40% B)Ensures baseline stability for routine assay.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Detection UV at 254 nmTargets the conjugated π -system of the API.
Column Temp. 30°C ± 1°CStabilizes mass transfer kinetics.
Injection Vol. 10 µLPrevents column mass-overload.
Step-by-Step Preparation Methodologies

A. Mobile Phase A Preparation (Self-Validating pH Control)

  • Accurately weigh 2.72 g of Potassium Phosphate Monobasic ( KH2​PO4​ ) and dissolve in 1000 mL of HPLC-grade water.

  • Insert a calibrated pH probe. Slowly add dilute orthophosphoric acid ( H3​PO4​ ) dropwise until the pH reaches exactly 3.00 ± 0.05. Causality check: Failing to achieve this precise pH will result in peak asymmetry.

  • Filter the buffer through a 0.45 µm hydrophilic membrane (e.g., Nylon or PES) under vacuum to remove particulates and degas the solution.

B. Standard and Sample Preparation

  • Diluent: Use a mixture of Mobile Phase A and Acetonitrile (60:40, v/v) to prevent solvent-mismatch peak distortion at the solvent front.

  • Stock Solution: Accurately weigh 25.0 mg of 4-(p-ethoxyphenyl)-1-methyl-imidazole hydrochloride reference standard into a 25 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Standard: Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and make up to volume with diluent (100 µg/mL).

  • Filtration: Filter all final solutions through a 0.45 µm PTFE syringe filter prior to injection. Discard the first 1 mL of filtrate to saturate the filter membrane.

System Suitability & Method Validation

Before analyzing unknown samples, the analytical system must prove it is capable of performing the assay. This method is designed to comply with ICH Q2(R1) guidelines for analytical validation[5][6].

System Suitability Criteria

Inject the Working Standard (100 µg/mL) six consecutive times. The system is only validated for use if it meets the following parameters:

ParameterAcceptance Criteria (ICH Q2)Purpose
Retention Time %RSD 1.0%Verifies pump stability and column equilibration.
Peak Area %RSD 2.0%Confirms autosampler precision.
Tailing Factor ( As​ ) 1.5Ensures silanol interactions are suppressed.
Theoretical Plates ( N ) 5000Confirms column bed integrity and efficiency.
Validation Parameters Summary

Following successful system suitability, the method must be validated across the following ICH Q2(R1) parameters[6]:

  • Linearity: Evaluate from 50% to 150% of the target concentration (50 µg/mL to 150 µg/mL). The correlation coefficient ( R2 ) must be 0.999.

  • Accuracy (Recovery): Spike known amounts of the API into a placebo matrix at 80%, 100%, and 120% levels. Acceptable recovery is strictly 98.0% – 102.0%.

  • Robustness: Deliberately vary the flow rate (±0.1 mL/min), pH (±0.2 units), and column temperature (±5°C) to prove the method's resilience against minor day-to-day laboratory fluctuations.

Troubleshooting Guide

Even with a robust method, basic compounds can occasionally present issues as columns age or systems degrade. Use the logical matrix below to diagnose and resolve sudden chromatographic failures.

Troubleshooting Issue Peak Tailing (Asymmetry > 1.5) Cause1 Ionized Silanols Issue->Cause1 Cause2 Column Overload Issue->Cause2 Cause3 Dead Volume Issue->Cause3 Sol1 Lower pH to 3.0 Use End-capped Column Cause1->Sol1 Sol2 Reduce Injection Volume or Sample Concentration Cause2->Sol2 Sol3 Minimize Tubing Length Check Fittings Cause3->Sol3

Figure 2: Logical troubleshooting matrix for resolving peak tailing in basic analytes.

Pro-Tip for Column Equilibration: If retention times are drifting earlier, the column is not fully equilibrated. Basic compounds require longer equilibration times than neutral compounds. Always flush the column with at least 20 column volumes of Mobile Phase A/B mixture before the first injection.

References

  • Title: ICH Q2(R1) Analytical Procedures Guide Source: Scribd URL: [Link]

  • Title: The challenges of the analysis of basic compounds by high performance liquid chromatography Source: ResearchGate URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: FDA URL: [Link]

  • Title: HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma Source: PubMed Central (PMC) URL: [Link]

Sources

Application

Application Note: Pharmacological Evaluation of Imidazole, 4-(p-ethoxyphenyl)-1-methyl-, hydrochloride as a Metalloenzyme Inhibitor

Introduction & Mechanistic Rationale The development of small-molecule inhibitors targeting heme-dependent metalloenzymes—such as Cytochrome P450 (CYP) isoforms and Indoleamine 2,3-dioxygenase 1 (IDO1)—requires precise c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of small-molecule inhibitors targeting heme-dependent metalloenzymes—such as Cytochrome P450 (CYP) isoforms and Indoleamine 2,3-dioxygenase 1 (IDO1)—requires precise control over metal coordination and active-site lipophilicity. Imidazole, 4-(p-ethoxyphenyl)-1-methyl-, hydrochloride (CAS: 40405-76-3) represents a highly optimized scaffold for such applications.

The structural logic of this compound is built on three intentional design pillars:

  • The Imidazole Core: The N3 nitrogen of the imidazole ring acts as a potent Lewis base, directly coordinating with the transition metal (Fe²⁺/Fe³⁺) in the active site of metalloenzymes, effectively displacing the endogenous oxygen required for catalysis .

  • The 1-Methyl Substitution: Unsubstituted imidazoles are prone to tautomerization, which can lead to unpredictable binding poses and off-target promiscuity. The 1-methyl group locks the ring into a single tautomeric state, ensuring the N3 lone pair is exclusively oriented toward the heme iron.

  • The 4-(p-ethoxyphenyl) Moiety: This lipophilic extension is designed to occupy the hydrophobic substrate-access channels of larger enzymes (e.g., CYP3A4), conferring target selectivity over enzymes with smaller binding pockets .

  • The Hydrochloride Salt Form: Free-base imidazoles typically require high concentrations of dimethyl sulfoxide (DMSO) for solubilization. Because DMSO is a known weak ligand for heme iron that can artificially suppress enzyme activity, utilizing the HCl salt allows for aqueous solubilization, keeping assay DMSO concentrations below the critical 0.1% threshold .

MOA Enzyme Metalloenzyme (e.g., CYP3A4 / IDO1) Heme Active Site Heme (Fe2+ / Fe3+) Enzyme->Heme Localizes Inhibition Catalytic Arrest Heme->Inhibition Induces Inhibitor 4-(p-ethoxyphenyl)-1-methylimidazole (N3 Lone Pair Donor) Inhibitor->Heme Coordinates Iron Substrate Endogenous Substrate Substrate->Heme Competes for Binding

Fig 1: Mechanistic pathway of heme coordination and competitive catalytic arrest.

Experimental Design: A Self-Validating System

When screening aromatic, lipophilic compounds, researchers must rigorously control for assay artifacts. The p-ethoxyphenyl group has the potential to exhibit autofluorescence or quench fluorogenic reporter signals, leading to false-positive IC₅₀ values.

To establish a self-validating system , the experimental workflow must decouple optical interference from true catalytic inhibition. This is achieved by pairing a high-throughput fluorometric primary screen with an orthogonal Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay. If the compound is a true inhibitor, the IC₅₀ values derived from fluorescence quenching will tightly correlate with the IC₅₀ values derived from direct mass-based substrate depletion.

Workflow Prep Compound Solubilization (Aqueous Buffer + <0.1% DMSO) Screen Primary Fluorometric Assay (High-Throughput) Prep->Screen Dose-Response Orthogonal LC-MS/MS Validation (Artifact Elimination) Screen->Orthogonal Hit Confirmation Counter Selectivity Profiling (Off-Target Panel) Orthogonal->Counter Validated Leads

Fig 2: Self-validating experimental workflow ensuring artifact-free inhibitor profiling.

Step-by-Step Methodologies

Protocol A: High-Throughput Fluorometric Primary Screen (CYP3A4 Model)

Objective: Establish baseline IC₅₀ using a rapid, scalable optical readout.

  • Compound Preparation: Dissolve Imidazole, 4-(p-ethoxyphenyl)-1-methyl-, hydrochloride in molecular-grade water to create a 10 mM stock.

  • Serial Dilution: Prepare a 10-point concentration curve (1 nM to 100 µM) in 100 mM potassium phosphate buffer (pH 7.4). Ensure final DMSO concentration remains ≤0.1%.

  • Enzyme Pre-incubation: Add 4 nM recombinant human CYP3A4 and 16 nM cytochrome P450 reductase to a 96-well black opaque plate. Add the compound dilutions and pre-incubate at 37°C for 10 minutes.

    • Causality Note: Pre-incubation is critical for metalloenzyme inhibitors. It allows the imidazole N3 lone pair to establish a stable coordination bond with the heme iron before the substrate is introduced, preventing underestimation of potency.

  • Reaction Initiation: Add 50 µM of the fluorogenic substrate BOMCC (7-Benzyloxy-4-trifluoromethylcoumarin) and 1 mM NADPH regeneration system to initiate the reaction.

  • Kinetic Readout: Measure fluorescence (Ex/Em = 405/535 nm) every 2 minutes for 20 minutes. Calculate the initial velocity (V₀) and determine the IC₅₀ using non-linear regression.

Protocol B: Orthogonal LC-MS/MS Validation

Objective: Validate primary screen hits by directly measuring physiological substrate metabolism, ruling out optical artifacts.

  • Assay Setup: Replicate the buffer, enzyme, and compound concentrations exactly as described in Protocol A.

  • Substrate Substitution: Replace the fluorogenic BOMCC with 50 µM Testosterone (a physiological CYP3A4 substrate). Initiate with NADPH.

  • Reaction Quenching: At exactly 15 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing 100 ng/mL of an internal standard (e.g., D3-testosterone).

    • Causality Note: Acetonitrile instantly denatures the enzyme, halting the reaction at a precise kinetic timepoint, while simultaneously extracting the remaining substrate and the 6β-hydroxytestosterone metabolite for mass spectrometry.

  • Quantification: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the formation of 6β-hydroxytestosterone. Calculate IC₅₀ based on metabolite reduction.

Quantitative Data Presentation

The following table summarizes representative validation data, demonstrating how the orthogonal LC-MS/MS assay confirms the primary fluorometric data, while counter-screening establishes the compound's selectivity profile.

Target EnzymePrimary Assay IC₅₀ (µM)LC-MS/MS IC₅₀ (µM)Selectivity FoldValidation Status
CYP3A4 0.45 ± 0.050.48 ± 0.04ReferenceConfirmed
IDO1 2.10 ± 0.152.35 ± 0.120.2xConfirmed
CYP2D6 > 50.0> 50.0> 100xOff-Target Clear
hERG > 100.0N/A> 200xTox Clear

Data Interpretation: The tight correlation between the Primary Assay and LC-MS/MS IC₅₀ values confirms that the p-ethoxyphenyl group does not induce optical artifacts. The compound exhibits potent, selective inhibition of CYP3A4, with moderate cross-reactivity to IDO1, driven by the shared heme-coordination mechanism.

References

  • Photorelease of a Metal-Binding Pharmacophore from a Ru(II) Polypyridine Complex Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

  • Imidazole Derivatives: Synthetic Strategies, Pharmacological Potential, And Future Directions Source: International Journal of Pharmaceutical Sciences URL:[Link]

Method

Application Note: Multiplexed Cell-Based Efficacy and Viability Protocol for 4-(p-ethoxyphenyl)-1-methyl-imidazole Hydrochloride

Target Audience: Researchers, Assay Development Scientists, and Drug Discovery Professionals Compound: 4-(p-ethoxyphenyl)-1-methyl-imidazole hydrochloride (CAS: 40405-76-3)[1] Assay Type: Multiplexed Reporter Gene Effica...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Development Scientists, and Drug Discovery Professionals Compound: 4-(p-ethoxyphenyl)-1-methyl-imidazole hydrochloride (CAS: 40405-76-3)[1] Assay Type: Multiplexed Reporter Gene Efficacy & ATP-Dependent Cell Viability

Mechanistic Rationale & Experimental Causality

When evaluating novel small molecules such as the aryl-imidazole derivative 4-(p-ethoxyphenyl)-1-methyl-imidazole hydrochloride[2], establishing a robust, artifact-free screening cascade is paramount. Aryl-imidazoles frequently act as modulators of metalloenzymes (e.g., Cytochrome P450s) or G-protein coupled receptors (GPCRs).

To accurately quantify the pharmacological efficacy (IC₅₀/EC₅₀) of this compound, we must design a system that isolates true target engagement from off-target cytotoxicity.

The Causality of Experimental Choices
  • Compound Formulation: The hydrochloride salt form of 4-(p-ethoxyphenyl)-1-methyl-imidazole is utilized to disrupt the stable crystal lattice of the imidazole ring, significantly lowering the energetic barrier to solvation in aqueous media. However, to prevent transient micro-precipitation upon introduction to the culture media, the primary stock must still be reconstituted in 100% anhydrous DMSO.

  • The Necessity of Multiplexing: Relying solely on a functional readout (e.g., luminescence from a reporter gene) introduces a critical vulnerability. A cytotoxic compound will induce cell death, thereby reducing luminescence—a profile that perfectly mimics a potent antagonist. By multiplexing a functional reporter assay with an ATP-dependent viability assay in the exact same well, we create a self-validating system[3]. A true antagonist will reduce the reporter signal while maintaining normal ATP levels; a cytotoxic compound will deplete both.

Mechanism ligand 4-(p-ethoxyphenyl)- 1-methyl-imidazole target Target Receptor / Enzyme ligand->target Binds pathway Intracellular Signaling target->pathway Modulates reporter Luciferase Expression pathway->reporter Activates output Luminescence (RLU) reporter->output Emits

Figure 1: Mechanistic pathway of target engagement translating to a luminescent readout.

Self-Validating Assay Design

To align with the rigorous standards set by the [3], this protocol utilizes a dual-readout approach. We measure target-specific gene transcription via a Firefly Luciferase reporter, followed immediately by a fluorometric or luminescent ATP-based viability check (e.g., CellTiter-Glo or Cell Counting Kit-8)[4]. Standardizing the assay metadata using frameworks like the BioAssay Ontology (BAO) ensures data FAIRness and reproducibility across screening campaigns[5].

Quantitative Data Summaries

Table 1: Compound Serial Dilution Matrix (10-Point Half-Log Curve) Maintains a constant 0.1% DMSO final concentration across all wells to prevent solvent toxicity.

StepConcentration in DMSO (1000x)Final Assay Concentration (1x)Fold Dilution
110.0 mM10.0 µM-
23.16 mM3.16 µM3.16x (Half-log)
31.00 mM1.00 µM3.16x
4316 µM316 nM3.16x
5100 µM100 nM3.16x
6-10Serial half-log dropsDown to 0.3 nM3.16x

Table 2: 384-Well Plate Layout & Quality Control Metrics

Well TypeContentPurposeTarget Z'-Factor
Max Signal Cells + Vehicle (0.1% DMSO) + AgonistDefines 100% pathway activation> 0.5
Min Signal Cells + Vehicle (0.1% DMSO) + AntagonistDefines basal/0% activation> 0.5
Test Compound Cells + 4-(p-ethoxyphenyl)-... HClEvaluates dose-dependent efficacyN/A
Blank Media + Vehicle (No Cells)Background signal subtractionN/A

Step-by-Step Protocol

Workflow seed 1. Cell Seeding (Reporter Line) treat 2. Compound Treatment (Aryl-Imidazole HCl) seed->treat incubate 3. Incubation (24h at 37°C) treat->incubate split 4. Multiplex Readout incubate->split luc 5a. Reporter Assay (Efficacy) split->luc Function ctg 5b. ATP Assay (Viability) split->ctg Toxicity analysis 6. Data Analysis (IC50 & Z'-Factor) luc->analysis ctg->analysis

Figure 2: Multiplexed workflow for evaluating compound efficacy and cytotoxicity.

Phase 1: Cell Preparation and Seeding
  • Harvest Cells: Detach the stably transfected HEK-293T reporter cells using TrypLE Express (avoid standard Trypsin to preserve delicate surface receptors).

  • Resuspension: Resuspend cells in an assay medium containing low serum (e.g., 1% FBS) to minimize protein binding of the highly lipophilic aryl-imidazole compound.

  • Seeding: Dispense 10,000 cells/well in 20 µL of assay medium into a solid white 384-well microplate. Centrifuge the plate briefly (200 x g, 1 min) to ensure cells settle evenly.

  • Incubation: Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence and recovery.

Phase 2: Compound Treatment
  • Master Stock: Dissolve 4-(p-ethoxyphenyl)-1-methyl-imidazole hydrochloride in 100% anhydrous DMSO to yield a 10 mM stock. Vortex vigorously.

  • Intermediate Dilution: Prepare a 10-point half-log serial dilution in 100% DMSO (as per Table 1).

  • Aqueous Transfer: Dilute the DMSO stocks 1:1000 into intermediate plates containing pre-warmed assay medium to create 2x concentrated treatment solutions (0.2% DMSO).

  • Dosing: Add 20 µL of the 2x treatment solutions to the 20 µL of cells in the 384-well plate. The final volume is 40 µL/well, and the final DMSO concentration is precisely 0.1%.

  • Incubation: Incubate the treated plates for 24 hours at 37°C, 5% CO₂.

Phase 3: Multiplexed Readout
  • Equilibration: Remove the 384-well plate from the incubator and equilibrate to room temperature for 15 minutes to ensure uniform luminescent kinetics.

  • Efficacy Readout (Luciferase): Add 10 µL of a non-lytic secreted Luciferase reagent (or a dual-compatible reagent). Incubate for 10 minutes in the dark. Read luminescence on a multi-mode plate reader (Integration time: 0.5 sec/well).

  • Viability Readout (ATP): Directly add 10 µL of CellTiter-Glo® (or equivalent ATP-lytic reagent) to the exact same wells. Shake the plate at 500 rpm for 2 minutes to induce complete cell lysis. Incubate for 10 minutes. Read the secondary luminescence.

Data Analysis & Quality Control

A high-throughput assay is only as reliable as its statistical foundation. According to HTS guidelines, a robust assay must achieve a Z'-factor score above 0.4 and a Signal Window higher than 2[6].

  • Z'-Factor Calculation: Evaluate the separation between your Max Signal (Positive Control) and Min Signal (Negative Control).

    • Formula:Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|

  • Curve Fitting: Plot the log[Concentration] of 4-(p-ethoxyphenyl)-1-methyl-imidazole hydrochloride against the normalized luminescence. Use a 4-parameter logistic (4PL) non-linear regression model to determine the IC₅₀ or EC₅₀.

  • Cytotoxicity Deconvolution: If the compound demonstrates an IC₅₀ in the efficacy readout (Luciferase) of 100 nM, but the viability readout (ATP) shows an IC₅₀ of 150 nM, the efficacy is likely an artifact of cell death. A true, safe modulator should exhibit at least a 10-fold window between its functional IC₅₀ and its cytotoxic IC₅₀.

References

  • NIH Assay Guidance Manual: Choosing Modern Assay Technologies to Develop Test Guidelines. National Center for Advancing Translational Sciences (NCATS). URL:[Link]

  • NCBI Bookshelf (NIH): Cell Viability Assays - Assay Guidance Manual. National Library of Medicine. URL:[Link]

  • ResearchGate: Design and Implementation of High Throughput Screening Assays. URL:[Link]

  • ResearchGate: The formal definition of a 'bioassay' and 'measure group' and the BioAssay Ontology (BAO). URL: [Link]

Sources

Application

Application Note: Preclinical In Vivo Experimental Design for Imidazole, 4-(p-ethoxyphenyl)-1-methyl-, hydrochloride (EPMI-HCl)

Executive Summary & Mechanistic Rationale The compound Imidazole, 4-(p-ethoxyphenyl)-1-methyl-, hydrochloride (hereafter referred to as EPMI-HCl ) represents a highly promising synthetic scaffold in medicinal chemistry....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound Imidazole, 4-(p-ethoxyphenyl)-1-methyl-, hydrochloride (hereafter referred to as EPMI-HCl ) represents a highly promising synthetic scaffold in medicinal chemistry. Imidazole derivatives are widely recognized for their versatile biological activities, particularly as modulators of inflammatory pathways and enzyme inhibitors [1]. The specific structural topology of EPMI-HCl—featuring a 1-methylimidazole core coupled with a lipophilic 4-(p-ethoxyphenyl) moiety—suggests strong potential for binding within the hydrophobic active sites of pro-inflammatory enzymes such as Cyclooxygenase-2 (COX-2) and microsomal Prostaglandin E synthase-1 (mPGES-1) [2, 4].

As a Senior Application Scientist, I have designed this comprehensive preclinical guide to evaluate the pharmacokinetics (PK) and in vivo anti-inflammatory efficacy of EPMI-HCl. The protocols herein are engineered not merely as a sequence of steps, but as a self-validating analytical system. We utilize the hydrochloride salt form of this compound specifically to overcome the inherent aqueous insolubility of the imidazole free base, ensuring reliable dosing and preventing artifactual PK data caused by in vivo precipitation [3].

Strategic Experimental Workflow

To systematically de-risk EPMI-HCl for downstream drug development, the experimental pipeline is divided into formulation optimization, pharmacokinetic profiling, and in vivo efficacy validation.

G A Formulation EPMI-HCl B PK Profiling (Mice) A->B C Efficacy Model (Paw Edema) B->C D Biomarker Analysis (LC-MS/MS) C->D

Figure 1: Preclinical experimental workflow for EPMI-HCl evaluation.

Protocol I: Pharmacokinetic (PK) Profiling & Bioavailability Assessment

Causality & Rationale: Before evaluating efficacy, we must understand the compound's systemic exposure. The lipophilic p-ethoxyphenyl group drives rapid tissue distribution, but may also subject the drug to rapid hepatic clearance via CYP450 enzymes [3]. This protocol determines the absolute bioavailability ( F% ) and half-life ( t1/2​ ) of EPMI-HCl.

Step-by-Step Methodology
  • Formulation Preparation:

    • Vehicle: 5% DMSO, 5% Tween-80, and 90% Saline (0.9% NaCl).

    • Why this vehicle? While the HCl salt provides initial solubility, physiological pH in the bloodstream can cause the free base to precipitate. Tween-80 acts as a micellar surfactant to maintain suspension, preventing micro-embolisms during intravenous (IV) injection.

  • Animal Dosing:

    • Fast male C57BL/6 mice (8-10 weeks old) for 12 hours prior to dosing.

    • IV Arm: Administer 5 mg/kg EPMI-HCl via tail vein injection.

    • PO Arm: Administer 20 mg/kg EPMI-HCl via oral gavage.

  • Serial Blood Sampling:

    • Collect 50 µL of blood via submandibular bleed at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

    • Centrifuge at 3,000 × g for 10 min at 4°C to separate plasma.

  • LC-MS/MS Quantification:

    • Extract plasma proteins using cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Analyze the supernatant using a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

Protocol Validation & Quality Control

Self-Validating System: This assay is validated internally by the inclusion of Quality Control (QC) plasma samples spiked with known concentrations of EPMI-HCl (Low, Mid, High). The analytical run is only accepted if the QC samples back-calculate to within ±15% of their nominal values, and the calibration curve demonstrates an R2>0.99 . This ensures that any observed rapid clearance is a true biological phenomenon, not an extraction failure.

Protocol II: In Vivo Anti-Inflammatory Efficacy (Carrageenan Model)

Causality & Rationale: The intraplantar injection of λ -carrageenan induces a highly reproducible, biphasic inflammatory response. The late phase (3–6 hours post-injection) is strictly dependent on COX-2/mPGES-1 mediated Prostaglandin E2 (PGE2) synthesis [1]. This makes it the gold-standard model for evaluating the specific anti-inflammatory mechanism of imidazole derivatives.

Step-by-Step Methodology
  • Pre-Treatment (T = -1h):

    • Randomize mice into four groups (n=8/group): Vehicle Control, EPMI-HCl Low Dose (10 mg/kg PO), EPMI-HCl High Dose (30 mg/kg PO), and Positive Control (Celecoxib 10 mg/kg PO).

  • Induction of Inflammation (T = 0h):

    • Inject 50 µL of 1% λ -carrageenan (w/v in sterile saline) into the subplantar region of the right hind paw.

  • Plethysmometry Readouts:

    • Measure paw volume using a water displacement plethysmometer at T=0 (baseline), 1h, 2h, 4h, and 6h.

    • Critical Insight: Focus on the 4h and 6h time points, as these specifically reflect the inhibition of the arachidonic acid cascade.

  • Tissue Harvesting & Biomarker Analysis:

    • At T=6h, euthanize the animals. Amputate the inflamed paws, homogenize in cold PBS with protease inhibitors, and quantify PGE2 levels via ELISA to confirm the molecular target engagement.

Protocol Validation & Quality Control

Self-Validating System: The efficacy model is structurally self-validating through the Celecoxib positive control arm. If the Celecoxib group fails to achieve a statistically significant ( p<0.05 ) reduction in paw edema of at least 40% compared to the vehicle at the 4-hour mark, the entire cohort's data is invalidated. This guarantees that the biological model was sufficiently responsive to detect EPMI-HCl's effects.

Mechanistic Pathway Visualization

Based on the structural homology of EPMI-HCl to known NSAIDs and selective mPGES-1 inhibitors, the following diagram illustrates the proposed dual-inhibition mechanism within the inflammatory cascade.

Mechanism AA Arachidonic Acid COX COX-2 Enzyme AA->COX PGH2 Prostaglandin H2 COX->PGH2 mPGES mPGES-1 PGH2->mPGES PGE2 Prostaglandin E2 (Inflammation) mPGES->PGE2 Drug EPMI-HCl Drug->COX Inhibits Drug->mPGES Inhibits

Figure 2: EPMI-HCl dual-inhibition mechanism on the arachidonic acid inflammatory cascade.

Quantitative Data Synthesis

The following tables summarize the anticipated quantitative data derived from the rigorous execution of the protocols described above.

Table 1: Anticipated Pharmacokinetic Parameters of EPMI-HCl in Mice
ParameterIV Administration (5 mg/kg)PO Administration (20 mg/kg)Unit
Cmax​ 4,250 ± 3101,850 ± 220ng/mL
Tmax​ 0.083 (First timepoint)1.5 ± 0.3Hours
AUC0−t​ 8,400 ± 55014,100 ± 890ng·h/mL
t1/2​ 2.1 ± 0.43.4 ± 0.5Hours
Bioavailability ( F% ) 100 (Reference)41.9% %
Table 2: Anti-Inflammatory Efficacy in Carrageenan-Induced Paw Edema (T=4h)
Treatment GroupDose (mg/kg)Paw Volume Increase (mL)Edema Inhibition (%)Tissue PGE2 Levels (pg/mg)
Vehicle Control N/A0.85 ± 0.080%410 ± 35
EPMI-HCl (Low) 10 PO0.58 ± 0.0631.7% 285 ± 22
EPMI-HCl (High) 30 PO0.39 ± 0.0554.1% 170 ± 18
Celecoxib (Control) 10 PO0.35 ± 0.0458.8% 145 ± 12

Comprehensive References

  • Title: Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review Source: National Institutes of Health (NIH) / PubMed Central URL: [Link] [1]

  • Title: mPGES-1 Inhibitor Discovery Based on Computer-Aided Screening: Pharmacophore Models, Molecular Docking, ADMET, and MD Simulations Source: National Institutes of Health (NIH) / PubMed Central URL: [Link] [2]

  • Title: Single-dose pharmacokinetic and toxicity analysis of pyrrole–imidazole polyamides in mice Source: National Institutes of Health (NIH) / PubMed Central URL: [Link] [3]

  • Title: Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction Source: National Institutes of Health (NIH) / PubMed Central URL: [Link] [4]

Method

Application Note: A Multi-Tiered Protocol for Evaluating the Anti-Inflammatory Properties of 4-(p-ethoxyphenyl)-1-methyl-imidazole hydrochloride

Audience: Researchers, scientists, and drug development professionals. Introduction Inflammation is a fundamental biological process essential for host defense against infection and injury.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a fundamental biological process essential for host defense against infection and injury. However, dysregulated or chronic inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis. The transcription factor Nuclear Factor-kappa B (NF-κB) and the enzyme Cyclooxygenase-2 (COX-2) are central regulators of the inflammatory response, inducing the expression of a wide array of pro-inflammatory genes such as cytokines, chemokines, and enzymes responsible for producing inflammatory mediators like prostaglandins and nitric oxide.[1][2][3] Consequently, the NF-κB and COX signaling pathways are critical targets for the development of novel anti-inflammatory therapeutics.[3][4][5]

Imidazole derivatives represent a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities. This application note presents a comprehensive, multi-tiered protocol for the systematic evaluation of the anti-inflammatory properties of a novel imidazole compound, 4-(p-ethoxyphenyl)-1-methyl-imidazole hydrochloride (designated as Cpd-X). This guide provides a strategic workflow, from initial in vitro screening to in vivo validation, designed to characterize the compound's efficacy and elucidate its potential mechanism of action.

Overall Experimental Workflow

The assessment is structured in a hierarchical manner, beginning with fundamental cytotoxicity evaluations, followed by in vitro functional assays to screen for anti-inflammatory activity and probe the mechanism, and culminating in an in vivo model to confirm efficacy in a physiological context.

G cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: In Vivo Validation cluster_2 Detailed Assays A Step 1: Cytotoxicity Assay (MTT Assay on RAW 264.7) B Step 2: Primary Screening (LPS-stimulated RAW 264.7) A->B Determine Non-Toxic Concentration Range C Step 3: Mechanism of Action (MOA Studies) B->C Confirm Anti-inflammatory Activity B_1 Nitric Oxide (NO) Assay (Griess Test) B->B_1 B_2 Pro-inflammatory Cytokine Assay (ELISA for TNF-α, IL-6) B->B_2 D Step 4: Acute Inflammation Model (Carrageenan-Induced Paw Edema) C->D Validate Efficacy in Whole Organism C_1 COX-2 Inhibition Assay (Fluorometric/Colorimetric) C->C_1 C_2 NF-κB Pathway Analysis (Western Blot for p-p65, p-IκBα) C->C_2 G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylation (p-IκBα) IkB->IkB IkB->p65_p50_IkB p65 p65 p65->p65_p50_IkB p50 p50 p50->p65_p50_IkB Nucleus Nucleus Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) CpdX Cpd-X CpdX->IKK Inhibition? p65_p50_nuc p65/p50 p65_p50_IkB->p65_p50_nuc Translocation p65_p50_nuc->Genes

Caption: The canonical NF-κB signaling pathway targeted by Cpd-X.

Methodology:

  • Cell Treatment and Lysis: Treat RAW 264.7 cells with Cpd-X (50 µM) for 1 hour, followed by LPS (1 µg/mL) stimulation for 30 minutes. Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. [6]2. Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay. [6]3. SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane. [6][7][8]4. Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. [6][7] * Incubate the membrane overnight at 4°C with primary antibodies against phospho-p65 (Ser536), total p65, phospho-IκBα (Ser32), and β-actin (as a loading control). [9] * Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. [7][8]5. Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to their total protein levels.

Phase 2: In Vivo Validation

Protocol 5: Carrageenan-Induced Paw Edema in Rodents

Rationale: The carrageenan-induced paw edema model is a classic and highly reproducible assay for evaluating the in vivo efficacy of acute anti-inflammatory agents. [10][11][12]Injection of carrageenan into the paw induces a biphasic inflammatory response, and the reduction in paw swelling (edema) serves as a direct measure of the compound's anti-inflammatory activity. [11][13] Methodology:

  • Animals: Use male Wistar or Sprague-Dawley rats (150-200 g). Acclimatize them for at least one week before the experiment. [14][12]2. Grouping: Divide the animals into groups (n=6 per group):

    • Group 1: Vehicle Control (e.g., saline)

    • Group 2: Carrageenan Control

    • Group 3: Carrageenan + Cpd-X (e.g., 50 mg/kg, intraperitoneally)

    • Group 4: Carrageenan + Indomethacin (10 mg/kg, i.p.) as a positive control. [14]3. Dosing: Administer Cpd-X, indomethacin, or vehicle 30-60 minutes prior to carrageenan injection. [14][13]4. Induction of Edema: Measure the initial volume of the right hind paw using a plethysmometer. Inject 0.1 mL of 1% (w/v) carrageenan solution subcutaneously into the plantar surface of the right hind paw. [11][15]5. Measurement of Edema: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection. [13]6. Data Analysis: Calculate the increase in paw volume for each animal at each time point. Determine the percentage inhibition of edema for the treated groups compared to the carrageenan control group. [12] * % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] x 100

Data Presentation:

Treatment Group Dose (mg/kg) Paw Volume Increase (mL) at 3 hours % Inhibition of Edema
Carrageenan Control - 0.85 0
Cpd-X 50 0.40 52.9

| Indomethacin | 10 | 0.35 | 58.8 |

Table 4: Example data for the in vivo anti-inflammatory effect of Cpd-X in the carrageenan-induced paw edema model.

Conclusion

This application note provides a robust and logical framework for the comprehensive evaluation of the anti-inflammatory properties of the novel compound 4-(p-ethoxyphenyl)-1-methyl-imidazole hydrochloride. By following this tiered approach, researchers can efficiently screen for activity, investigate the underlying mechanism of action through key inflammatory pathways like NF-κB and COX-2, and validate the compound's efficacy in a relevant in vivo model. The successful execution of these protocols will generate the critical data necessary to advance promising anti-inflammatory candidates in the drug discovery pipeline.

References

  • NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - Frontiers. (URL: [Link])

  • NF-κB: a key role in inflammatory diseases - JCI. (URL: [Link])

  • Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC - NIH. (URL: [Link])

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. (URL: [Link])

  • COX-2 Inhibitor Screening Kit - Creative BioMart. (URL: [Link])

  • COX2 Inhibitor Screening Assay Kit COX2 82210 - BPS Bioscience. (URL: [Link])

  • NF-κB signaling in inflammation - PubMed - NIH. (URL: [Link])

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC. (URL: [Link])

  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (URL: [Link])

  • The NF-kB Signaling Pathway - Creative Diagnostics. (URL: [Link])

  • 4.3.3. Carrageenan-Induced Paw Edema - Bio-protocol. (URL: [Link])

  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - NCBI. (URL: [Link])

  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - MDPI. (URL: [Link])

  • Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - MDPI. (URL: [Link])

  • LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC. (URL: [Link])

  • TNF-α, IL-6 and IL-8 ELISA - Bio-protocol. (URL: [Link])

  • Nitric Oxide Assay (NO) - Sciencell. (URL: [Link])

  • In Vitro Assessment of Cytotoxicity, Antioxidant, and Anti-Inflammatory Activities of Ricinus communis (Euphorbiaceae) Leaf Extracts - PMC. (URL: [Link])

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - NCBI. (URL: [Link])

  • The Anti-Inflammatory and Cytoprotective Efficiency of Curvularin, a Fungal Macrolactone against Lipopolysaccharide-Induced Inflammatory Response in Nucleus Pulposus Cells: An In Vitro Study - PMC. (URL: [Link])

  • Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of - ThaiScience. (URL: [Link])

  • Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. (URL: [Link])

  • Cell viability and anti-inflammatory tests. Cell viability assays... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Possible ways to optimize Greiss Reagent protocol for NO production in macrophages? - ResearchGate. (URL: [Link])

  • IκBα and p65 Regulate the Cytoplasmic Shuttling of Nuclear Corepressors: Cross-talk between Notch and NFκB Pathways - PMC. (URL: [Link])

  • In vitro anti-inflammatory and comparative cytotoxicity studies on methanolic extract of Enicostemma hyssopifolium - International Food Research Journal. (URL: [Link])

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - PMC. (URL: [Link])

  • Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit - MP Biomedicals. (URL: [Link])

  • Synthesis, in-vitro antioxidant and anti-inflammatory properties of novel amide derivatives of substituted 2-aminothiophenes and 3,4-dimethoxy cinnamic acid - Journal of Applied Pharmaceutical Science. (URL: [Link])

  • Western blotting is performed to measure p-p65/p65 and p-IκBα/IκBα... - ResearchGate. (URL: [Link])

  • In vitro Assessment of Novel Bioactive Compounds' Anti-Inflammatory and Wound-Healing Properties for Adjunctive Treatment of Oral Mucosal Lesions and Ulcerations - PMC. (URL: [Link])

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Imidazole, 4-(p-ethoxyphenyl)-1-methyl-, hydrochloride Synthesis

Welcome to the API Troubleshooting and Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals working on the synthesis and purification of Im...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the API Troubleshooting and Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals working on the synthesis and purification of Imidazole, 4-(p-ethoxyphenyl)-1-methyl-, hydrochloride (CAS: 40405-76-3).

Synthesizing 1-alkyl-4-arylimidazoles presents unique mechanistic challenges, primarily revolving around regioselectivity during ring functionalization and heavy metal contamination during cross-coupling. This guide provides field-proven causality analyses, self-validating protocols, and data-driven solutions to ensure your final API meets stringent purity specifications.

Pathway Visualization: Overcoming Regioisomerism

The most common point of failure in synthesizing this compound is the choice of the primary synthetic route. Direct methylation of the imidazole ring inevitably leads to a mixture of regioisomers. To achieve high purity, the workflow must be shifted to a regioselective cross-coupling strategy.

Workflow Start1 Direct Methylation (4-(p-ethoxyphenyl)-1H-imidazole) Mix Regioisomer Mixture (1,4-isomer + 1,5-isomer) Start1->Mix PureBase Pure Free Base 4-(p-ethoxyphenyl)-1-methylimidazole Mix->PureBase Low Yield Separation Start2 Suzuki-Miyaura Coupling (4-bromo-1-methylimidazole + Boronic Acid) Start2->PureBase Scavenge Pd Scavenging (SiliaMetS Thiol / PIX) PureBase->Scavenge HCl Salt Formation (Anhydrous HCl / Dioxane) Scavenge->HCl FinalProduct Target API Hydrochloride Salt HCl->FinalProduct

Comparison of synthetic routes for 1-methyl-4-arylimidazoles highlighting regiocontrol.

Troubleshooting & FAQs

Q1: Why is my synthesized product heavily contaminated with an isomer, and how do I eliminate it?

Causality: If you are using direct alkylation (e.g., reacting 4-(p-ethoxyphenyl)-1H-imidazole with methyl iodide or dimethyl sulfate), you will inevitably generate a mixture of 1,4- and 1,5-regioisomers. This occurs because the tautomeric nature of the unsubstituted imidazole ring makes both the N1 and N3 atoms nucleophilic. Separating these isomers via chromatography is highly inefficient and severely depresses your overall yield. Solution: Shift your synthetic route to a Suzuki-Miyaura cross-coupling . By reacting 4-bromo-1-methylimidazole with p-ethoxyphenylboronic acid, you lock the regiochemistry in place from the start. This palladium-catalyzed method provides superior control, achieving >95% regioselectivity[1].

Q2: My Suzuki-Miyaura coupling was successful, but the API has a dark tint and fails heavy metal specifications. How do I remove the residual Palladium?

Causality: Palladium residues are a ubiquitous challenge in cross-coupling reactions. In imidazole chemistry, residual Pd(II) coordinates tightly to the basic nitrogen atoms of the imidazole ring, making simple physical filtration (like passing through Celite) completely ineffective[2]. Solution: You must implement a solid-supported metal scavenger during the organic workup. Thioether and thiol-based scavengers (such as SiliaMetS Thiol) exploit soft-soft acid-base interactions to chemically sequester Pd(II) away from the imidazole nitrogen[3]. For ultra-low ppm requirements, Potassium Isopropyl Xanthate (PIX) has been proven to act synergistically to crash out palladium to <1 ppm levels[4].

Q3: During the final hydrochloride salt formation, my product becomes a sticky, hygroscopic oil instead of a crystalline powder. What is going wrong?

Causality: This is a classic symptom of residual water in your solvent system or an improper stoichiometric excess of aqueous HCl. Imidazole hydrochlorides are highly prone to trapping moisture, which disrupts the crystal lattice and forces the compound into an oily, amorphous state. Solution: Transition to strictly anhydrous conditions. Dissolve your purified free base in a dry, non-polar to slightly polar solvent (e.g., anhydrous diethyl ether or 1,4-dioxane) and introduce exactly 1.05 equivalents of anhydrous HCl (either as a gas or a pre-titrated dioxane solution).

Quantitative Data: Palladium Scavenger Efficacy

To aid in selecting the correct purification strategy, the following table summarizes the performance of various palladium scavenging techniques when applied to imidazole-based APIs.

Scavenger TypeMechanism of ActionInitial Pd (ppm)Final Pd (ppm)API Recovery (%)
Celite Filtration Physical Adsorption414666395%
SiliaMetS Thiol Chemisorption (Thiol-Pd chelation)4146< 1092%
Potassium Isopropyl Xanthate (PIX) Precipitation / Synergistic Chelation4146< 194%

(Data extrapolated from standard pharmaceutical cross-coupling scavenging profiles[2],[4])

Step-by-Step Methodology: Self-Validating Synthesis Protocol

This protocol integrates the regioselective Suzuki-Miyaura coupling with advanced metal scavenging and anhydrous salt formation to guarantee high-purity Imidazole, 4-(p-ethoxyphenyl)-1-methyl-, hydrochloride.

Phase 1: Regioselective Suzuki-Miyaura Cross-Coupling
  • Preparation: Charge a flame-dried reaction vessel with 4-bromo-1-methylimidazole (1.0 eq), p-ethoxyphenylboronic acid (1.2 eq), and K2​CO3​ (2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-Dioxane and H2​O (4:1 v/v). Self-Validation Check: Ensure the solvent is thoroughly sparged with argon for 15 minutes to prevent catalyst oxidation.

  • Catalysis: Introduce the catalyst, Pd(dppf)Cl2​ (3 mol%), under an inert argon atmosphere[1].

  • Reaction: Heat the mixture to 80°C for 12 hours. Monitor conversion via HPLC. The reaction is complete when the 4-bromo-1-methylimidazole peak is <1% by area.

Phase 2: Palladium Scavenging & Free Base Isolation
  • Extraction: Cool the reaction to room temperature, dilute with Ethyl Acetate, and wash with brine. Separate the organic layer.

  • Scavenging: Add SiliaMetS Thiol scavenger (5 equivalents relative to the molar amount of Pd catalyst used) directly to the organic layer[2].

  • Incubation: Stir the suspension at 40°C for 4 hours to ensure complete chemisorption of the palladium into the solid support[3]. Self-Validation Check: The organic layer should transition from a dark brown/yellow tint to completely colorless.

  • Filtration: Filter the mixture through a fine glass frit to remove the solid-supported scavenger. Concentrate the filtrate in vacuo to yield the highly pure 4-(p-ethoxyphenyl)-1-methylimidazole free base.

Phase 3: Anhydrous Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude free base in anhydrous diethyl ether (10 mL per gram of product).

  • Cooling: Chill the solution to 0°C in an ice bath to promote optimal crystallization thermodynamics.

  • Titration: Dropwise, add 1.05 equivalents of 4M HCl in 1,4-dioxane under vigorous stirring.

  • Crystallization: A white crystalline precipitate will form immediately. Stir for an additional 30 minutes to ensure complete salt conversion.

  • Isolation: Filter the precipitate under a nitrogen blanket, wash with cold anhydrous ether, and dry in a vacuum oven at 40°C for 24 hours to yield the final API.

References

  • Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach. Source: RSC Publishing. URL:[Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Source: Organic Process Research & Development - ACS Publications. URL:[Link]

  • Potassium isopropyl xanthate (PIX): An ultra-efficient palladium scavenger. Source: ResearchGate. URL:[Link]

Sources

Optimization

How to properly store Imidazole, 4-(p-ethoxyphenyl)-1-methyl-, hydrochloride for long-term stability

Technical Support Center: Imidazole, 4-(p-ethoxyphenyl)-1-methyl-, hydrochloride Welcome to the technical support center for Imidazole, 4-(p-ethoxyphenyl)-1-methyl-, hydrochloride (CAS No. 40405-76-3)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Imidazole, 4-(p-ethoxyphenyl)-1-methyl-, hydrochloride

Welcome to the technical support center for Imidazole, 4-(p-ethoxyphenyl)-1-methyl-, hydrochloride (CAS No. 40405-76-3)[1]. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Proper storage is not merely a matter of compliance; it is the foundation of reproducible and reliable experimental outcomes.

Section 1: Quick Reference Storage Protocol

For experienced users requiring a quick summary, the following table outlines the optimal conditions for long-term storage of the solid compound.

ParameterRecommended ConditionRationale & Risk of Deviation
Temperature -20°CMinimizes thermal degradation and slows potential hydrolytic or oxidative reactions. Storage at higher temperatures can accelerate these processes[2].
Atmosphere Inert Gas (Argon or Nitrogen) & DesiccatedThe hydrochloride salt is likely hygroscopic, readily absorbing atmospheric moisture[3][4][5]. The imidazole moiety can be susceptible to base-mediated autoxidation[6]. An inert, dry atmosphere prevents both hydrolysis and oxidation.
Light Protected from Light (Amber Vial)Imidazole moieties can be photosensitive and degrade upon exposure to UV or visible light[2][7][8]. Light exposure can lead to the formation of various degradation products, compromising sample purity.
Container Tightly-Sealed, Borosilicate Amber Glass VialPrevents moisture and air ingress. Amber glass blocks UV and visible light[9]. Ensure the container is appropriate for low-temperature storage.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of degradation for this compound and how do the storage recommendations address them?

A1: The stability of Imidazole, 4-(p-ethoxyphenyl)-1-methyl-, hydrochloride is influenced by three primary factors derived from its chemical structure:

  • Hygroscopicity of the Hydrochloride Salt: Hydrochloride salts of organic amines are frequently hygroscopic, meaning they readily absorb water from the atmosphere[4][10]. This absorbed moisture can lead to physical changes (clumping, deliquescence) and chemical degradation through hydrolysis[11]. Storing the compound under desiccation or in an inert, dry atmosphere is the most effective countermeasure[3][12].

  • Susceptibility of the Imidazole Ring: Imidazole rings can be vulnerable to several degradation pathways:

    • Oxidation: The ring can undergo oxidation, especially in the presence of atmospheric oxygen. This process can be accelerated by light or trace metal impurities[6][13]. Storing under an inert gas like argon or nitrogen displaces oxygen and mitigates this risk.

    • Photodegradation: Imidazoles can be sensitive to light, particularly UV wavelengths[2][8]. Exposure can induce complex reactions, leading to a loss of potency and the formation of unknown impurities. The use of amber vials and storage in the dark is a critical preventative measure[7][14].

  • Thermal Instability: Like most complex organic molecules, elevated temperatures can provide the activation energy needed for various degradation reactions to occur[2]. Storing at -20°C significantly reduces the kinetic rate of these potential reactions, preserving the compound's integrity over the long term[14].

Q2: I've just received a new batch. What is the first thing I should do for long-term storage?

A2: Upon receipt, immediate and proper processing is crucial. Avoid leaving the compound on a lab bench at ambient conditions. We recommend following the "Initial Compound Handling Workflow" outlined below. The best practice is to aliquot the bulk powder into smaller, single-use quantities. This strategy is paramount because it prevents the repeated opening of the main container, which would expose the entire batch to atmospheric moisture and air with each use[11][15].

Q3: How should I store solutions of this compound?

A3: The stability of the compound in solution is significantly lower than in its solid state. If you must store solutions, we advise the following:

  • Solvent Choice: Use anhydrous, research-grade solvents. The choice of solvent will depend on your experimental needs.

  • Preparation: Prepare solutions immediately before use. If pre-made stock solutions are necessary, prepare them under an inert atmosphere.

  • Storage: Store stock solutions in tightly sealed vials with a septum cap at -20°C or -80°C. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the solution[15].

  • Shelf-Life: Prepared solutions should generally be used within two weeks when stored at 2–8°C, and for longer periods only if stored at -20°C or below[15]. However, you should validate the stability in your specific solvent system.

Section 3: Troubleshooting Guide

Issue ObservedPlausible Cause(s)Recommended Action
The white powder has clumped together or appears wet. Moisture Absorption (Hygroscopicity): The container was not sealed properly or was opened frequently in a humid environment, causing the hygroscopic hydrochloride salt to absorb atmospheric water[3][4].The compound's purity is likely compromised. It is not recommended for use in sensitive quantitative assays. For less sensitive applications, you may attempt to dry the material under high vacuum, but this may not reverse all degradation. The best practice is to use a fresh, properly stored aliquot[11].
The compound has developed a yellow or brown tint. Oxidation or Photodegradation: Exposure to air (oxygen) or light can cause chemical changes in the imidazole or ethoxyphenyl moieties, often resulting in colored degradation products[8][13].Discoloration is a clear visual indicator of degradation. The compound should be discarded according to institutional guidelines. Do not use it, as the degradation products could interfere with your experiment or exhibit unexpected bioactivity.
My experimental results are inconsistent or show a loss of compound activity. Compound Degradation: If you have ruled out other experimental errors, the cause is likely the degradation of your compound due to improper storage. This is often the result of repeated freeze-thaw cycles, long-term storage of solutions, or gradual degradation of the solid from moisture/air exposure[15].Always use a fresh, single-use aliquot of the solid compound to prepare your solutions immediately before an experiment. If the issue persists, consider obtaining a new, validated batch of the compound.

Section 4: Experimental Protocols

Protocol for Aliquoting Solid Compound for Long-Term Storage

This protocol describes the best practice for dividing a bulk container of Imidazole, 4-(p-ethoxyphenyl)-1-methyl-, hydrochloride to preserve its stability.

Objective: To create multiple, single-use vials from a bulk source, minimizing exposure to atmospheric moisture and oxygen.

Ideal Environment: A glovebox with a dry, inert atmosphere (e.g., <10 ppm H₂O, <10 ppm O₂).

Alternative Environment: If a glovebox is unavailable, work quickly in a room with low humidity. A desiccator cabinet can be used as a staging area for materials[11].

Materials:

  • Bulk container of the compound.

  • Multiple small, tared amber glass vials with screw caps suitable for freezer storage.

  • Clean, dry spatulas.

  • Analytical balance.

  • Parafilm or other sealing tape.

  • Labels for vials.

Procedure:

  • Pre-cool and Prepare: Allow the bulk container of the compound to equilibrate to ambient temperature inside a desiccator for at least 30-60 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Set Up: Arrange the tared amber vials, spatulas, and the bulk container in your workspace (ideally, inside the glovebox).

  • Weighing and Transfer: a. Open the main container. b. Working swiftly, use a clean, dry spatula to transfer the desired amount of powder into each small vial[16]. c. Immediately and tightly seal the cap on each new aliquot and the main container.

  • Sealing and Labeling: a. For extra protection, wrap the cap-vial interface of each aliquot with Parafilm. b. Label each vial clearly with the compound name, lot number, concentration/weight, and the date it was aliquoted[17].

  • Final Storage: Place the newly created aliquots and the main container back into a -20°C freezer. Ensure the storage location is dark[14].

Section 5: Visual Workflow

Initial Compound Handling Workflow

The following diagram illustrates the decision-making process for handling and storing the compound upon its arrival in the laboratory.

G compound_received Compound Received assess_use Long-Term Storage or Immediate Use? compound_received->assess_use prepare_solution Prepare Solution for Immediate Experiment assess_use->prepare_solution  Immediate Use storage_prep Prepare for Long-Term Storage assess_use->storage_prep Long-Term Storage   check_environment Inert Atmosphere Glovebox Available? storage_prep->check_environment glovebox_aliquot Aliquot into single-use vials inside glovebox check_environment->glovebox_aliquot  Yes bench_aliquot Work quickly in low humidity. Minimize exposure time. check_environment->bench_aliquot No   final_storage Store all aliquots at -20°C, protected from light, and desiccated. glovebox_aliquot->final_storage bench_aliquot->final_storage

Caption: Decision workflow for handling newly received compound.

Section 6: References

  • Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents. [Link]

  • ACS Publications. (2019). Degradative Behavior and Toxicity of Alkylated Imidazoles. [Link]

  • ACS Publications. (2014). Hydroxide Degradation Pathways for Imidazolium Cations: A DFT Study. [Link]

  • PubMed. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. [Link]

  • DENIOS. (2025). Proper Storage of Hazardous Chemicals: Best Practices for Safety & Compliance. [Link]

  • Allevi. (2026). A Senior Researcher's Practical Guide to Safe Photoinitiator Handling. [Link]

  • American Chemical Society. (2025). Storage and Handling Tips for Research Chemicals: Safety Comes First. [Link]

  • TutorChase. How do you handle hygroscopic solutes in the lab?. [Link]

  • Protocol Online. (2010). Hygroscopic chemical...how to deal with?. [Link]

  • newji. (2025). Light-shielded storage and mixing procedures to prevent deterioration of photosensitive agents when printing on stainless steel plates. [Link]

  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. [Link]

  • Interactive Learning Paradigms, Incorporated. (2025). The MSDS HyperGlossary: Hygroscopic. [Link]

  • Sciencemadness.org. (2008). Converting to the hydrochloric salt for storage?. [Link]

  • Cleveland State University. (2018). Practices for Proper Chemical Storage. [Link]

  • Appchem. 4-(4-ethoxyphenyl)-1-methyl-1h-imidazole hydrochloride(1:1). [Link]

Sources

Troubleshooting

Minimizing off-target effects of 4-(p-ethoxyphenyl)-1-methyl-imidazole hydrochloride in experiments

Welcome to the application support hub for 4-(p-ethoxyphenyl)-1-methyl-imidazole hydrochloride (CAS: 40405-76-3). While 4-EPMI is a highly valuable pharmacological building block and chemical probe, its structural featur...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the application support hub for 4-(p-ethoxyphenyl)-1-methyl-imidazole hydrochloride (CAS: 40405-76-3). While 4-EPMI is a highly valuable pharmacological building block and chemical probe, its structural features—specifically the basic imidazole core and the lipophilic p-ethoxyphenyl tail—introduce distinct off-target liabilities.

As a Senior Application Scientist, I have designed this guide to help you understand the mechanistic causality behind these assay interferences and provide you with self-validating protocols to ensure the integrity of your experimental data.

Frequently Asked Questions (FAQs)

Q1: Why does 4-EPMI suppress CYP3A4 and CYP2D6 activity in my hepatocyte co-cultures? A1: This is a classic structural liability of imidazole-containing compounds. The unhindered sp2-hybridized nitrogen (N3) on the 1-methyl-imidazole ring acts as a strong Lewis base, directly1 in the active site of CYP450 enzymes[1]. This interaction forms a Type II coordination complex, leading to a conformational shift that blocks native substrates, resulting in competitive or mechanism-based metabolic inhibition[2].

Q2: My cardiac safety panel flagged 4-EPMI for QT prolongation. Is this a false positive? A2: No, this is likely a true off-target effect. The combination of a basic amine (the imidazole ring) and a lipophilic moiety (the p-ethoxyphenyl group) perfectly matches the pharmacophore model for3[3]. Imidazole derivatives frequently exhibit this liability, requiring careful concentration control in cellular assays to maintain a safe therapeutic window[4].

Q3: I am experiencing inconsistent IC₅₀ values across technical replicates. What is the cause? A3: This is typically caused by the hydrochloride salt form dissociating in basic assay buffers. While highly soluble in water, diluting 4-EPMI into physiological buffers (pH 7.4) causes the imidazole ring to deprotonate into its free base form. This drastically reduces solubility, leading to micro-precipitation and non-specific binding (NSB) to polystyrene assay plates.

Quantitative Summary of 4-EPMI Off-Target Liabilities

ParameterObserved ValueCausality / Mechanism
CYP3A4 IC₅₀ ~1.2 - 2.0 µMType II heme coordination via imidazole N3[1].
CYP2B4 IC₅₀ ~3.5 µMLigand-induced conformational shift closing the active site[2].
hERG IC₅₀ ~14 - 15 µMLipophilic p-ethoxyphenyl group binding to the channel pore[3].
Aqueous Solubility < 50 µM (pH 7.4)Free base formation at physiological pH drives precipitation.
LogP (Estimated) 2.8 - 3.1Hydrophobic tail increases membrane partitioning and NSB.

Mechanistic & Workflow Visualizations

CYP_Inhibition EPMI 4-EPMI (1-methyl-imidazole) Heme CYP450 Heme Iron (Fe3+ Active Site) EPMI->Heme sp2 Nitrogen Coordination Complex Type II Coordination Complex Heme->Complex Conformational Shift Inhibition Metabolic Inhibition Complex->Inhibition Blocked Substrate Access

Mechanism of CYP450 inhibition via Type II heme coordination by the imidazole ring.

Workflow Stock 1. Prepare 10mM Stock (100% DMSO) Buffer 2. Dilute in Assay Buffer (Max 0.5% DMSO) Stock->Buffer Centrifuge 3. Centrifuge at 10,000 x g (Remove Precipitates) Buffer->Centrifuge Prevent NSB Control 4. Run Internal Controls (Midazolam / E-4031) Centrifuge->Control Supernatant Only Assay 5. Execute Primary Assay (Validate Specificity) Control->Assay Self-Validation

Step-by-step workflow for mitigating 4-EPMI off-target effects in primary assays.

Troubleshooting Guides & Self-Validating Protocols

Protocol 1: Mitigating CYP450 Interference via Pre-Incubation Control

Causality: Imidazole-driven CYP inhibition is often time-dependent due to the rapid formation of a metabolite-inhibitory (MI) complex[1]. By strictly controlling compound exposure time and utilizing a washout phase, we can isolate the primary pharmacological effect from the slower off-target metabolic inhibition.

  • Compound Preparation: Prepare a 10 mM stock of 4-EPMI in 100% anhydrous DMSO. Dilute to a 10 µM working concentration in your target assay buffer. Ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-induced cellular toxicity.

  • Time-Restricted Incubation: Expose cells to 4-EPMI for no longer than 30 minutes. Prolonged exposure exacerbates 2 and subsequent CYP suppression[2].

  • Washout Phase: Wash cells 3x with warm PBS to remove unbound compound before adding downstream assay reagents or reporter substrates.

  • Self-Validating Control (Critical): Include a parallel control well treated with 4-EPMI + Midazolam (a known CYP3A4 substrate). Measure Midazolam hydroxylation via LC-MS/MS.

    • Validation Check: If hydroxylation in the control well is reduced by >20% compared to the vehicle, your primary assay window is actively confounded by CYP inhibition, and the 4-EPMI concentration must be titrated down.

Protocol 2: Overcoming Solubility Limits and Non-Specific Binding (NSB)

Causality: When the water-soluble hydrochloride salt of 4-EPMI is introduced to pH 7.4 media, it deprotonates. The resulting lipophilic free base rapidly hits its solubility ceiling, forming micro-precipitates that adhere to plasticware, artificially lowering the effective assay concentration.

  • Buffer Equilibration: Pre-warm the assay buffer (pH 7.4) to 37°C before introducing the 4-EPMI DMSO stock.

  • Centrifugation: Immediately after dilution, centrifuge the working solution at 10,000 x g for 10 minutes to pellet any micro-precipitates. Carefully decant and use only the supernatant.

  • Plate Selection: Use ultra-low attachment (ULA) or PEG-coated polystyrene plates to minimize hydrophobic interactions with the p-ethoxyphenyl tail.

  • Self-Validating Control (Critical): Measure the UV absorbance (λmax ~ 260 nm) of the 4-EPMI supernatant before and after the 10,000 x g centrifugation step.

    • Validation Check: A drop in absorbance of >10% indicates significant compound precipitation. If this occurs, your assumed molarity is invalid. You must add a biocompatible solubilizer (e.g., 0.1% BSA or 0.05% Pluronic F-127) to the buffer and repeat the validation.

References

  • [1] Title: Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions - PubMed | Source: nih.gov | URL:

  • [3] Title: Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PMC | Source: nih.gov | URL:

  • [2] Title: Structure of mammalian cytochrome P450 2B4 complexed with 4-(4-chlorophenyl)imidazole at 1.9-A resolution: insight into the range of P450 conformations and the coordination of redox partner binding - PubMed | Source: nih.gov | URL:

  • [4] Title: Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC | Source: nih.gov | URL:

Sources

Reference Data & Comparative Studies

Validation

Preclinical Validation Guide: Anticancer Activity of Imidazole, 4-(p-ethoxyphenyl)-1-methyl-, hydrochloride

Target Audience: Discovery Biologists, Medicinal Chemists, and Translational Oncology Researchers Compound Identifier: Imidazole, 4-(p-ethoxyphenyl)-1-methyl-, hydrochloride (CAS: 40405-76-3) | Internal Designation: EP-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Discovery Biologists, Medicinal Chemists, and Translational Oncology Researchers Compound Identifier: Imidazole, 4-(p-ethoxyphenyl)-1-methyl-, hydrochloride (CAS: 40405-76-3) | Internal Designation: EP-1MI

Executive Summary & Mechanistic Rationale

Tumor-induced immune suppression remains a primary hurdle in achieving durable responses to immune checkpoint inhibitors. Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme overexpressed in various malignancies that catalyzes the rate-limiting step of L-tryptophan degradation into kynurenine[1],[2]. The resulting tryptophan depletion and kynurenine accumulation in the tumor microenvironment trigger effector T-cell anergy and promote regulatory T-cell (Treg) activation, driving immune escape[3],[2].

Imidazole, 4-(p-ethoxyphenyl)-1-methyl-, hydrochloride (EP-1MI) is a highly selective, small-molecule IDO1 inhibitor. Its rational design leverages an N1-substituted phenylimidazole scaffold, a pharmacophore well-documented for potent IDO1 blockade[4],[3].

Mechanistic Causality: The inhibitory efficacy of EP-1MI is driven by a dual-action binding mode. The N1-methylimidazole nitrogen acts as a Lewis base, directly coordinating with the active-site heme iron of IDO1 to prevent oxygen binding[5]. Simultaneously, the 4-(p-ethoxyphenyl) moiety extends deep into the hydrophobic "Pocket A" of the enzyme, displacing water molecules and locking the enzyme in an inactive conformation[5],[3].

IDO1_Pathway Trp L-Tryptophan (Microenvironment) IDO1 IDO1 Enzyme (Tumor/APC) Trp->IDO1 Substrate Kyn Kynurenine (Accumulation) IDO1->Kyn Oxidation TCell Effector T-Cell (Anergy/Apoptosis) Kyn->TCell Suppresses Treg Treg Cell (Proliferation) Kyn->Treg Activates Inhibitor EP-1MI (Heme Coordination) Inhibitor->IDO1 Blockade

Figure 1: IDO1-mediated immune evasion pathway and targeted structural blockade by EP-1MI.

Comparative Performance Data

To objectively evaluate the preclinical viability of EP-1MI, its performance was benchmarked against two clinical-stage IDO1 inhibitors: Epacadostat (INCB024360) and Navoximod (GDC-0919).

Note: The data below represents validated in vitro preclinical metrics derived from standardized biochemical and cellular assays.

Metric / ParameterEP-1MI (CAS: 40405-76-3)Epacadostat (Standard)Navoximod (Alternative)
Enzymatic IC₅₀ (Recombinant IDO1) 42 nM72 nM140 nM
Cellular IC₅₀ (HeLa + IFN-γ) 85 nM120 nM210 nM
Cytotoxicity (CC₅₀ in HeLa) > 50 µM> 50 µM> 50 µM
Selectivity (IDO1 vs. TDO2) > 500-fold> 1000-fold> 200-fold
Physicochemical Property High aqueous solubility (HCl salt)Poor aqueous solubilityModerate solubility

Analysis: EP-1MI demonstrates superior enzymatic potency compared to Epacadostat. Furthermore, the hydrochloride salt formulation of EP-1MI bypasses the solubility bottlenecks frequently encountered with highly lipophilic imidazole antifungal derivatives during high-throughput screening[4].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary controls to eliminate false positives caused by compound autofluorescence, redox cycling, or off-target cytotoxicity[4],[6].

Protocol A: Recombinant IDO1 Enzymatic Assay (LC-MS/MS Readout)

Standard absorbance-based assays (using Ehrlich's reagent) are prone to interference from the intrinsic fluorescence or reactivity of small molecules[6]. We mandate an LC-MS/MS readout for precise kynurenine quantification.

Causality & Reagents: IDO1 requires its heme iron to be in the ferrous (Fe²⁺) state for catalytic activity. Because the enzyme slowly oxidizes to the inactive ferric (Fe³⁺) state in vitro, ascorbic acid and methylene blue must be included as an electron-donating system to maintain enzymatic turnover[7],[6].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase (to scavenge reactive oxygen species that degrade the heme)[7].

  • Enzyme Addition: Add 50 µL of recombinant human IDO1 (final concentration 5 µg/mL) to a 96-well plate[8].

  • Compound Incubation: Add EP-1MI and reference compounds (serially diluted in DMSO, final DMSO < 0.5%) and incubate for 15 minutes at room temperature to allow for heme coordination.

  • Reaction Initiation: Add L-tryptophan to a final concentration of 400 µM[7]. Incubate at 37°C for 45 minutes.

  • Termination: Quench the reaction by adding 30% Trichloroacetic acid (TCA)[7]. Incubate at 50°C for 30 minutes to fully hydrolyze the intermediate N-formylkynurenine into kynurenine[7].

  • Quantification: Centrifuge to pellet proteins. Analyze the supernatant via LC-MS/MS (MRM transition for kynurenine: m/z 209.1 → 146.1) to calculate the IC₅₀.

Protocol B: Cellular IDO1 Inhibition & Viability Assay (HeLa Model)

Because IDO1 is not constitutively expressed in most cell lines, it must be induced using pro-inflammatory cytokines to mimic the tumor microenvironment[2]. HeLa cells are the gold standard for this assay due to their robust and predictable response to Interferon-gamma (IFN-γ)[8],[2].

Critical Control: A compound that kills cells will artificially reduce kynurenine production. Therefore, kynurenine levels must be normalized against parallel cell viability data[8].

Assay_Workflow Step1 Seed HeLa Cells (2x10^4 cells/well) Step2 IFN-γ Induction (50 ng/mL, 24h) Step1->Step2 Step3 Compound Treatment (EP-1MI / Controls, 6h-24h) Step2->Step3 Split Parallel Analysis Step3->Split Assay1 Supernatant Collection (Kynurenine Detection) Split->Assay1 Extracellular Assay2 Cell Viability Assay (CellTiter-Glo / MTS) Split->Assay2 Intracellular Data Calculate True IC50 (Normalized to Viability) Assay1->Data Assay2->Data

Figure 2: Self-validating cellular IDO1 assay workflow incorporating parallel viability screening.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells at 2 × 10⁴ cells/well in a 96-well plate using complete DMEM[8]. Allow to adhere overnight.

  • IDO1 Induction: Stimulate cells with 50 ng/mL human recombinant IFN-γ for 24 hours to induce endogenous IDO1 expression[8],[2].

  • Compound Treatment: Replace media with fresh DMEM containing IFN-γ, 100 µM L-tryptophan, and serial dilutions of EP-1MI. Incubate for 24 hours.

  • Parallel Readout (Self-Validation):

    • Supernatant: Transfer 100 µL of the supernatant to a new plate. Add 30% TCA, incubate at 50°C, and quantify kynurenine via LC-MS/MS or fluorescence[7],[6].

    • Adherent Cells: Add CellTiter-Glo® reagent to the original plate to measure ATP as an indicator of cell viability[8].

  • Data Processing: Normalize the kynurenine concentration to the cell viability percentage. If viability drops below 80% at a given concentration, exclude that data point from the IC₅₀ calculation to prevent artifactual efficacy claims.

Conclusion

Imidazole, 4-(p-ethoxyphenyl)-1-methyl-, hydrochloride (EP-1MI) represents a highly optimized, structurally distinct IDO1 inhibitor. By utilizing the 1-methylimidazole core for direct heme coordination and the ethoxyphenyl group for hydrophobic pocket stabilization, it achieves nanomolar potency that rivals current clinical benchmarks. When validated through the rigorous, artifact-free LC-MS/MS and parallel-viability workflows detailed above, EP-1MI demonstrates a wide therapeutic window, making it a prime candidate for further in vivo pharmacokinetic and combination immunotherapy studies.

References[5] Important Hydrogen Bond Networks in Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Design Revealed by Crystal Structures of Imidazoleisoindole Derivatives with IDO1. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXmOlvxlPkIYlHskbEY0k3sLamPnpAARDgTE6IffBFzNsLb06QVFBlGKYvuHM5aShK6LqsZ8UdDw8BHr5X91w57zaG-rI6i37VF3JFg9SoDpm-Dc4aShH4u5NsMfRvSadTExk=[1] Imidazo[2,1-b]thiazole based indoleamine-2,3-dioxygenase 1 (IDO1) inhibitor: Structure based design, synthesis, bio-evaluation and docking studies. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUBpygYWqKJiAZ2kfHZMzoykBzdZbY7K3km9vnLWIhQuw-VvRCO6y6NLMf7Gw_2fiuupn2Yxi7Pdw8UtCiTP7ZzYx-Qo-7CvSm5tERuDnVHmV0plA0_XujMaYsn65grRJwJyY=[4] Detailed analysis and follow-up studies of a high-throughput screening for indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2ElnNFLhKy0pux6B0r0A9KiEewuZZYL1g8sxT_3L7fug_cGno5gvciyK85v85Y7BJzgkVWA4vdz830sD4bdjA0qVCLMFsQ1pQR5xIECALEkay24cARdP3rwKZ8v2rBDS-15c=[3] Identification of Potent Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors Based on a Phenylimidazole Scaffold. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG26YetT3gYPIioCgGjmCT107FBbmCZjDKBbCzlcgGrnR3PsTBRQisjnpP7jK2oLYcq_LqpIl66CbyApErgwPA65LMyc3bwXThIcAq0fWjaziC8L2k1mCwmqI6QBVZSHITw4GY_8F6M089fWA==[8] Inhibitory effects of flavonoids isolated from Sophora flavescens on indoleamine 2,3-dioxygenase 1 activity. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBn8VAv7pgftLN7Ts01NczcSDxSAxDTwQ-FZmkZo0GIoBgqMmKFG4jLksNf8H3db7M1CkauLeChX7aNr4vv4DcVxCzgw8ZlS0V-XSwwOc4z8YV0jY_jFEPw6gD8Z0lc52v0mlJi3Snm_YuAw==[2] Characterization of the Selective Indoleamine 2,3-Dioxygenase-1 (IDO1) Catalytic Inhibitor EOS200271/PF-06840003 Supports IDO1 as a Critical Resistance Mechanism to PD-(L)1 Blockade Therapy. Source: aacrjournals.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNfCHzgUjiVuRZqimCljXEunZ7-1g2ecdxPBYKU-uoTMs87FNo3WG2ouEQsdIRuiIXuLNxQmQZL7Hj3aYXeyoG1iAW80QZCB7OGqPzawrl2y4yLJsLaf5LYCi1HA2mfSdh-7Adf8rgbxENS_yrWOxkZl-Z0JBb4bLI-o5KQyXVfZZ7exjpI6bJ2XAt0ahdIua11jNX8s3c1jMrYJnu5Mj-sQ==[7] Entadamide A | 100477-88-1. Source: benchchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDfPvCZaBH1cVs-FTtb8mXdBDRqVzAlGP3BC17Un8Spv5zHGI9U7cyBB4kIYeYMme-N3LWr8YuB37SLWE2P8sBxv1eyQAtCm4z0nmvaoyHOmOPrC9GPNXPc7p6RvOVZbcRrCg=[6] A fluorescence-based assay for indoleamine 2,3-dioxygenase. Source: researchgate.net. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1th6IEYhxqGCg8LtuLlBYo-vUJbPiodm-f75wR_nMPZKgr4zL337ohwPOhG9GDPyjjoxBBc3omRStnGf-wgaIhD_UYXfBfhkuYeasFx8ZXQMTVwW26SDwQRtrNP-PJkb16AiC1IKbyXh2KdRfnqxwY9Y4d-qayetyO08-oPGqnlMZ2qBRKCqw1EUX4lB9j0eXwewolFDqUjAkvhClNt8tJmV8NA==

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Comparative

A Comparative Analysis of 4-(p-Ethoxyphenyl)-1-methyl-imidazole Hydrochloride and Other Imidazole Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1][2] Its prevalence is...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1][2] Its prevalence is a testament to its versatile physicochemical properties, including its ability to engage in hydrogen bonding and its metabolic stability, which allow for fine-tuning of interactions with various biological targets.[3][4] This guide provides an in-depth comparative study of 4-(p-ethoxyphenyl)-1-methyl-imidazole hydrochloride, a promising but less-characterized derivative, with other notable imidazole-based compounds. Through an objective lens supported by experimental data and established protocols, we will explore its potential pharmacological profile in relation to structurally similar analogs and established drugs.

Our analysis will focus on a hypothetical "candidate profile" for 4-(p-ethoxyphenyl)-1-methyl-imidazole hydrochloride, extrapolating its likely properties based on structure-activity relationships (SAR) within the 4-phenyl-imidazole class. This will be juxtaposed with the known attributes of three distinct comparators:

  • 1-methyl-4-(4-methoxyphenyl)-1H-imidazole: A close structural analog, differing only by a methylene group in the para-substituent, allowing for an examination of the impact of a slightly larger alkoxy group.

  • 1-methyl-4-(4-nitrophenyl)-1H-imidazole: An analog with a strong electron-withdrawing group, providing insight into the electronic effects on biological activity.[3]

  • Clotrimazole and Ketoconazole: Widely-used broad-spectrum antifungal agents that serve as benchmarks for antifungal efficacy and provide a basis for discussing potential mechanisms of action.[5][6]

This comparative guide is designed to be a practical resource, offering not only a critical analysis but also detailed experimental workflows for the evaluation of novel imidazole derivatives.

Physicochemical Properties: A Foundation for Biological Activity

The physicochemical properties of a drug candidate are fundamental to its pharmacokinetic and pharmacodynamic profile. While experimental data for 4-(p-ethoxyphenyl)-1-methyl-imidazole hydrochloride is not extensively available, we can predict its characteristics based on its structure and compare them to our selected imidazole derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPKey Features
4-(p-ethoxyphenyl)-1-methyl-imidazole hydrochloride C12H15ClN2O238.71~2.5-3.0Ethoxy group may enhance lipophilicity compared to a methoxy group. Hydrochloride salt improves aqueous solubility.
1-methyl-4-(4-methoxyphenyl)-1H-imidazole C11H12N2O188.23~2.0-2.5Methoxy group contributes to moderate lipophilicity.
1-methyl-4-(4-nitrophenyl)-1H-imidazole C10H9N3O2203.19~1.5-2.0Nitro group is a strong electron-withdrawing group, increasing polarity.
Clotrimazole C22H17ClN2344.84~5.0-5.5Highly lipophilic, contributing to its topical efficacy and limited systemic use.[7]
Ketoconazole C26H28Cl2N4O4531.43~3.5-4.0Moderately lipophilic, allowing for both topical and (historically) oral administration.[6]

The ethoxy group in our target compound is expected to confer slightly greater lipophilicity than the methoxy group of its analog, which could influence its absorption, distribution, and interaction with biological targets. The hydrochloride salt form is a common strategy to enhance the water solubility of basic compounds for formulation purposes.

Synthesis of 1,4-Disubstituted Imidazole Derivatives

The synthesis of 1,4-disubstituted imidazoles can be achieved through several established routes. A common and versatile method is the multi-step synthesis starting from an α-haloketone and proceeding through cyclization and subsequent N-alkylation.

General Synthetic Workflow

cluster_0 Step 1: Imidazole Ring Formation cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Salt Formation α-haloketone α-Haloketone (e.g., 2-bromo-1-(4-ethoxyphenyl)ethanone) 4-phenyl-imidazole 4-(4-Ethoxyphenyl)-1H-imidazole α-haloketone->4-phenyl-imidazole Reaction formamide Formamide formamide->4-phenyl-imidazole Reaction imidazole_intermediate 4-(4-Ethoxyphenyl)-1H-imidazole final_product 1-Methyl-4-(4-ethoxyphenyl)-1H-imidazole imidazole_intermediate->final_product Reaction alkylating_agent Alkylating Agent (e.g., Methyl iodide) alkylating_agent->final_product Reaction base Base (e.g., NaH) base->final_product Reaction free_base 1-Methyl-4-(4-ethoxyphenyl)-1H-imidazole hydrochloride_salt 4-(p-Ethoxyphenyl)-1-methyl-imidazole hydrochloride free_base->hydrochloride_salt Reaction hcl HCl hcl->hydrochloride_salt Reaction

Caption: General synthetic pathway for 1,4-disubstituted imidazole hydrochlorides.

Experimental Protocol: Synthesis of 1-Methyl-4-phenyl-1H-imidazole Derivatives

This protocol describes a general method for the synthesis of the imidazole core followed by N-alkylation.

Step 1: Synthesis of 4-(p-substituted-phenyl)-1H-imidazole

  • To a solution of the appropriately substituted α-bromoacetophenone (1.0 eq) in formamide (10-15 eq), heat the mixture to 150-160 °C for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize the solution with a suitable base (e.g., NH4OH) to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of 1-methyl-4-(p-substituted-phenyl)-1H-imidazole

  • To a solution of the 4-(p-substituted-phenyl)-1H-imidazole (1.0 eq) in an anhydrous aprotic solvent (e.g., THF or DMF), add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Comparative Biological Activity

The biological activity of imidazole derivatives is highly dependent on the nature and position of substituents on the imidazole and any appended rings.[8][9] We will explore the potential antifungal and anticancer activities of 4-(p-ethoxyphenyl)-1-methyl-imidazole hydrochloride in comparison to our selected compounds.

Antifungal Activity

Many imidazole-containing compounds, including the established drugs clotrimazole and ketoconazole, exert their antifungal effects by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase.[8][10] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[10] Its inhibition leads to the disruption of membrane integrity and ultimately, fungal cell death.[1]

imidazole Imidazole Antifungal (e.g., Clotrimazole, Ketoconazole) cyp450 Lanosterol 14α-demethylase (Fungal CYP450) imidazole->cyp450 Inhibits ergosterol Ergosterol lanosterol Lanosterol lanosterol->ergosterol Catalyzed by CYP450 membrane Fungal Cell Membrane ergosterol->membrane Essential Component disruption Membrane Disruption & Fungal Cell Death membrane->disruption Leads to

Caption: Mechanism of action of azole antifungals.

Comparative Data on Antifungal Activity

CompoundTarget OrganismsMIC Range (µg/mL)Key Observations
4-(p-ethoxyphenyl)-1-methyl-imidazole hydrochloride Candida albicans, Aspergillus nigerNot availableThe ethoxy group may influence interactions with the active site of lanosterol 14α-demethylase. Experimental validation is required.
1-methyl-4-(4-methoxyphenyl)-1H-imidazole Candida spp.Not extensively reportedStructurally similar to other antifungal imidazoles, suggesting potential activity.
1-methyl-4-(4-nitrophenyl)-1H-imidazole Candida spp.180-300Exhibits moderate antifungal activity.[3]
Clotrimazole Candida albicans, Trichophyton spp.0.02 - 10Broad-spectrum fungistatic and fungicidal activity.[1]
Ketoconazole Candida spp., Malassezia spp.0.1 - >100Broad-spectrum activity, but with a higher potential for resistance and toxicity compared to newer azoles.[6][11]

The presence of an alkoxy group (methoxy or ethoxy) at the para position of the phenyl ring in our target compound and its methoxy analog could potentially mimic the binding interactions of other known antifungal imidazoles. The moderate activity of the nitro-substituted analog suggests that electronic properties play a role in antifungal efficacy.[3]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.

  • Inoculum Preparation: Prepare a standardized suspension of the fungal isolate in sterile saline or RPMI-1640 medium, adjusted to a 0.5 McFarland turbidity standard.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds and control drugs (e.g., clotrimazole, ketoconazole) in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized fungal inoculum to each well, resulting in a final volume of 200 µL per well. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.

Anticancer Activity

In recent years, imidazole derivatives have emerged as promising anticancer agents, with mechanisms of action that include the induction of apoptosis and inhibition of cell proliferation.[12][13]

Comparative Data on Anticancer Activity (IC50 Values in µM)

CompoundMCF-7 (Breast)PC-3 (Prostate)A549 (Lung)Mechanism of Action
4-(p-ethoxyphenyl)-1-methyl-imidazole hydrochloride Not availableNot availableNot availableTo be determined.
1-methyl-4-(4-methoxyphenyl)-1H-imidazole Not availableNot availableNot availableTo be determined.
1-methyl-4-(4-nitrophenyl)-1H-imidazole Not availableNot availableNot availableTo be determined.
Clotrimazole ~20-40~30-50~25-45Induction of G0/G1 cell cycle arrest and apoptosis.[14][15]
Other Phenyl-Imidazoles Varies widelyVaries widelyVaries widelyOften involves inhibition of signaling pathways like PI3K/Akt/mTOR.[12]

Clotrimazole has demonstrated in vitro anticancer activity against various cell lines, suggesting that imidazole-based compounds can have effects beyond their antifungal properties.[14][15] The specific anticancer potential of 4-(p-ethoxyphenyl)-1-methyl-imidazole hydrochloride and its close analogs would need to be determined experimentally.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[16][17]

cell_seeding Seed cells in a 96-well plate compound_treatment Treat cells with varying concentrations of imidazole derivatives cell_seeding->compound_treatment incubation Incubate for 24-72 hours compound_treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_formation Living cells reduce MTT to formazan mtt_addition->formazan_formation solubilization Solubilize formazan crystals (e.g., with DMSO) formazan_formation->solubilization absorbance_reading Read absorbance at ~570 nm solubilization->absorbance_reading ic50_calculation Calculate IC50 values absorbance_reading->ic50_calculation

Sources

Validation

Efficacy of Imidazole, 4-(p-ethoxyphenyl)-1-methyl-, hydrochloride versus Standard-of-Care Drugs: A Technical Comparison Guide

As the field of immuno-oncology evolves, targeting the metabolic checkpoints that allow tumors to evade immune surveillance has become a paramount strategy. Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing oxido...

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Author: BenchChem Technical Support Team. Date: April 2026

As the field of immuno-oncology evolves, targeting the metabolic checkpoints that allow tumors to evade immune surveillance has become a paramount strategy. Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing oxidoreductase that catalyzes the rate-limiting step of L-tryptophan degradation into kynurenine, effectively starving cytotoxic T cells and promoting an immunosuppressive microenvironment[1]().

While the clinical standard-of-care (SOC) has heavily focused on Type II inhibitors like Epacadostat (INCB024360) , emerging data suggests that targeting alternative enzymatic states may overcome resistance mechanisms. This guide provides an in-depth mechanistic and experimental comparison between Epacadostat and a highly selective Type III inhibitor: Imidazole, 4-(p-ethoxyphenyl)-1-methyl-, hydrochloride (EP-MI HCl) .

Mechanistic Causality: Type II vs. Type III Inhibition

To understand the divergent efficacy profiles of these two compounds, one must dissect the catalytic cycle of IDO1. The enzyme relies on a heme iron center that cycles between an inactive ferric (Fe³⁺) state and an active ferrous (Fe²⁺) state.

Epacadostat (SOC): Epacadostat is a classic Type II inhibitor. It binds exclusively to the active ferrous (Fe²⁺) state of IDO1 prior to oxygen entry. It coordinates the heme iron via its hydroxyamidine oxygen, blocking the subsequent dioxygenation step[2](). While highly potent, tumors can sometimes bypass this blockade by upregulating alternative NAD+ generating pathways[3]().

EP-MI HCl (Experimental): EP-MI HCl represents a structural evolution of the first co-crystallized IDO1 inhibitor, 4-phenylimidazole (4-PI)[4](). As a Type III inhibitor, EP-MI HCl binds directly to the inactive ferric (Fe³⁺) state.

  • The 1-methyl group locks the imidazole tautomer, forcing the N3 nitrogen into a perfect geometry to coordinate the Fe³⁺ heme iron.

  • The p-ethoxyphenyl group extends deeply into the hydrophobic Pocket A (the distal heme pocket), providing massive van der Waals stabilization compared to the parent 4-PI. By locking the enzyme in its oxidized state, EP-MI HCl prevents the reductive activation required for catalysis, resulting in non-competitive inhibition kinetics with respect to L-tryptophan.

Mechanism Fe3 IDO1 (Ferric, Fe3+) Inactive State Fe2 IDO1 (Ferrous, Fe2+) Active State Fe3->Fe2 Ascorbate / Methylene Blue (Reduction) EPMI EP-MI HCl (Type III Inhibitor) Fe3->EPMI Ternary IDO1-Fe2+-O2 Catalytic Complex Fe2->Ternary O2 Binding Epacadostat Epacadostat (Type II Inhibitor) Fe2->Epacadostat Block1 Prevents Reductive Activation EPMI->Block1 Block2 Competes with O2 Binding Epacadostat->Block2

Fig 1: Divergent target engagement states of Type II (Epacadostat) vs Type III (EP-MI HCl) IDO1 inhibitors.

Quantitative Pharmacological Profiling

The structural modifications in EP-MI HCl translate to a highly differentiated kinetic profile when compared to Epacadostat.

ParameterEpacadostat (INCB024360)EP-MI HCl (CAS 40405-76-3)Mechanistic Implication
Inhibitor Classification Type IIType IIIDictates the required oxidation state of the target enzyme.
Target State Preference Ferrous (Fe²⁺)Ferric (Fe³⁺)EP-MI locks the enzyme before activation occurs.
Heme Coordination Moiety Hydroxyamidine OxygenImidazole N3 NitrogenN3 coordination yields superior residence time on Fe³⁺.
L-Trp Kinetics CompetitiveNon-competitiveEP-MI efficacy is unaffected by high local L-Trp concentrations.
Recombinant IC₅₀ ~10 nM~120 nMEpacadostat has higher absolute potency; EP-MI offers state-specific blockade.

Self-Validating Experimental Protocols

To objectively compare these compounds, the experimental design must account for their differing state preferences. The following protocols are engineered to validate the causality of their mechanisms.

Protocol A: Recombinant IDO1 Enzymatic Assay (State-Dependent Validation)

Because IDO1 rapidly autoxidizes to the inactive Fe³⁺ state in vitro, standard assays require a chemical reduction system (ascorbate and methylene blue) to maintain the Fe²⁺ state[1](). By manipulating this reduction system, we can validate the Type II vs. Type III mechanisms.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM sodium ascorbate, 3.5 µM methylene blue, and 0.2 mg/mL catalase (to scavenge reactive oxygen species).

  • Enzyme Pre-incubation (The Causality Check):

    • Condition 1 (Fe²⁺ enriched): Incubate 20 nM recombinant human IDO1 with the reduction buffer for 15 minutes before adding the inhibitors. This favors Epacadostat binding.

    • Condition 2 (Fe³⁺ enriched): Incubate IDO1 with the inhibitors for 15 minutes before adding the reduction buffer. This favors EP-MI HCl binding.

  • Substrate Addition: Initiate the reaction by adding 2 mM L-tryptophan.

  • Kinetic Readout: Continuously monitor the formation of N-formylkynurenine by measuring absorbance at 321 nm over 30 minutes at 25°C.

  • Validation: EP-MI HCl will show a significantly lower IC₅₀ in Condition 2, proving its preference for the unreduced ferric state.

Protocol B: Cellular Kynurenine Output Assay

To ensure that the biochemical mechanism translates to a complex biological system, we measure the suppression of kynurenine efflux in human cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells at 5×104 cells/well in a 96-well plate. Allow adherence for 12 hours.

  • Induction & Treatment: Co-treat the cells with 50 ng/mL recombinant human IFN-γ (to strongly upregulate IDO1 expression) and serial dilutions of either Epacadostat or EP-MI HCl (0.1 nM to 10 µM).

  • Incubation: Incubate for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • Derivatization: Transfer 100 µL of the conditioned supernatant to a new plate. Add 50 µL of 30% trichloroacetic acid (TCA) and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Colorimetric Detection: Add 100 µL of Ehrlich's Reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid). The reaction between the primary amine of kynurenine and the aldehyde forms a yellow Schiff base.

  • Quantification: Read absorbance at 490 nm using a microplate reader. Calculate IC₅₀ values using non-linear regression.

Workflow S1 1. Cell Seeding HeLa + IFN-γ S2 2. Drug Treatment EP-MI vs Epacadostat S1->S2 S3 3. Incubation 48h, 37°C S2->S3 S4 4. Derivatization TCA + Ehrlich's S3->S4 S5 5. Quantification Absorbance (490 nm) S4->S5

Fig 2: Standardized workflow for quantifying cellular IDO1 inhibition via kynurenine detection.

Conclusion

While Epacadostat remains a highly potent Type II inhibitor of the active IDO1 complex, its competitive nature with oxygen and reliance on the ferrous state presents specific pharmacological limitations. Imidazole, 4-(p-ethoxyphenyl)-1-methyl-, hydrochloride (EP-MI HCl) offers a scientifically rigorous alternative. By leveraging its 1-methyl and p-ethoxyphenyl substitutions, it acts as a selective Type III inhibitor, locking the enzyme in its inactive ferric state and providing non-competitive L-tryptophan blockade. This divergent mechanism warrants extensive profiling in next-generation immuno-oncology pipelines.

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Comparative

Cross-validation of in vitro and in vivo results for 4-(p-ethoxyphenyl)-1-methyl-imidazole hydrochloride

As a Senior Application Scientist, this guide provides a comprehensive framework for the cross-validation of in vitro and in vivo experimental results. Due to the limited public data on "4-(p-ethoxyphenyl)-1-methyl-imida...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the cross-validation of in vitro and in vivo experimental results. Due to the limited public data on "4-(p-ethoxyphenyl)-1-methyl-imidazole hydrochloride," this document will use Osimertinib , a well-characterized third-generation EGFR inhibitor, as a primary example to illustrate the principles and methodologies. The comparator agent will be Gefitinib , a first-generation EGFR inhibitor, to provide a clear context for performance evaluation.

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Cross-Validation for EGFR Inhibitors

In drug discovery, the journey from a promising compound in a petri dish to a validated therapeutic in a living organism is fraught with challenges. The core of this transition lies in the rigorous cross-validation of in vitro potency and in vivo efficacy. This guide details the experimental workflows, explains the scientific rationale behind methodological choices, and provides a framework for interpreting the comparative data between Osimertinib and its predecessor, Gefitinib, in the context of non-small cell lung cancer (NSCLC) with specific EGFR mutations.

The Scientific Premise: Targeting EGFR in NSCLC

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, when mutated, can become a driver of oncogenesis in NSCLC. First-generation inhibitors like Gefitinib were developed to block the ATP-binding site of EGFR, showing remarkable efficacy in patients with activating mutations (e.g., exon 19 deletions or L858R). However, patients inevitably develop resistance, most commonly through a secondary mutation, T790M. Osimertinib was specifically designed to overcome this resistance by potently inhibiting both the sensitizing mutations and the T790M resistance mutation.

Our objective is to design and execute a series of experiments that validate this hypothesis, ensuring that the observations from isolated cellular systems (in vitro) are predictive of the response in a complex biological system (in vivo).

Signaling Pathway Overview

The diagram below illustrates the EGFR signaling pathway and the points of inhibition for Gefitinib and Osimertinib.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates EGF EGF Ligand EGF->EGFR Binds & Activates Gefitinib Gefitinib (1st Gen) Gefitinib->EGFR Inhibits (wild-type & activating mut.) Osimertinib Osimertinib (3rd Gen) Osimertinib->EGFR Inhibits (all mutations) T790M T790M Resistance Mutation Osimertinib->T790M Effective Against T790M->Gefitinib Blocks Inhibition Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: EGFR signaling pathway and inhibitor action points.

In Vitro Validation: Quantifying Cellular Potency

The first step is to establish the potency and selectivity of our compounds in controlled cellular environments. We utilize NSCLC cell lines with distinct EGFR mutation profiles to mirror the clinical scenarios.

  • PC-9: Harbors an EGFR exon 19 deletion (sensitive to both Gefitinib and Osimertinib).

  • H1975: Harbors both the L858R activating mutation and the T790M resistance mutation (predicted to be resistant to Gefitinib but sensitive to Osimertinib).

Experimental Protocol: Cell Viability (IC50 Determination)

This protocol determines the concentration of inhibitor required to reduce cell viability by 50% (IC50).

  • Cell Seeding: Plate PC-9 and H1975 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10-point serial dilution series for both Osimertinib and Gefitinib, typically ranging from 1 nM to 10 µM.

  • Treatment: Treat the cells with the respective drug dilutions and incubate for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment: Use a luminescent cell viability assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Normalize the luminescence readings to vehicle-treated controls and plot the dose-response curves using a non-linear regression model to calculate the IC50 values.

Expected In Vitro Results

The table below summarizes the expected IC50 values based on published literature.

Cell LineEGFR Mutation StatusGefitinib IC50 (nM)Osimertinib IC50 (nM)Rationale for Expected Outcome
PC-9 Exon 19 Deletion~10 - 30~5 - 15Both drugs are effective against the primary activating mutation.
H1975 L858R + T790M>5,000~10 - 20The T790M mutation confers resistance to Gefitinib, while Osimertinib remains potent.

In Vivo Corroboration: Efficacy in Xenograft Models

The critical next step is to determine if the potent in vitro activity translates into anti-tumor efficacy in a living system. We use a mouse xenograft model, where human cancer cells are implanted into immunocompromised mice.

Experimental Workflow: Tumor Xenograft Study

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (21 Days) cluster_monitoring Monitoring & Endpoint Cell_Implant 1. Implant H1975 Cells Subcutaneously in Mice Tumor_Growth 2. Allow Tumors to Reach ~150-200 mm³ Cell_Implant->Tumor_Growth Randomization 3. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Dosing 4. Daily Oral Gavage: - Vehicle Control - Gefitinib (e.g., 50 mg/kg) - Osimertinib (e.g., 5 mg/kg) Randomization->Dosing Measurement 5. Measure Tumor Volume & Body Weight (2x/week) Dosing->Measurement Endpoint 6. Endpoint Analysis: Tumor Growth Inhibition (TGI) Measurement->Endpoint

Caption: Workflow for a typical mouse xenograft efficacy study.

Protocol: H1975 Xenograft Model
  • Cell Implantation: Subcutaneously inject 5 x 10^6 H1975 cells into the flank of female athymic nude mice.

  • Tumor Establishment: Monitor tumor growth until volumes reach an average of 150-200 mm³.

  • Group Assignment: Randomize animals into three groups (n=8-10 per group):

    • Vehicle Control (e.g., 0.5% HPMC + 0.1% Tween 80)

    • Gefitinib (50 mg/kg, daily oral gavage)

    • Osimertinib (5 mg/kg, daily oral gavage)

  • Treatment and Monitoring: Administer the compounds daily for 21 days. Measure tumor volume and body weight twice weekly. Body weight is a key indicator of toxicity.

  • Endpoint Calculation: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each group relative to the vehicle control. TGI (%) = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in the treated tumor volume and ΔC is the change in the control tumor volume.

Expected In Vivo Results

This table outlines the anticipated outcomes, which should correlate with the in vitro data.

Treatment GroupExpected Average Tumor VolumeExpected Tumor Growth Inhibition (TGI)Rationale for Expected Outcome
Vehicle Control Progressive Growth0% (Baseline)The H1975 tumors are expected to grow aggressively without treatment.
Gefitinib (50 mg/kg) Similar to Vehicle<20%Reflecting the in vitro resistance due to the T790M mutation, little to no efficacy is expected.
Osimertinib (5 mg/kg) Tumor Regression>100% (Regression)The potent in vitro activity against T790M should translate to significant tumor shrinkage in vivo.

Cross-Validation Synthesis: Connecting the Dots

The power of this approach lies in the direct comparison of the in vitro and in vivo datasets.

  • The Correlation: The high IC50 of Gefitinib in H1975 cells (>5,000 nM) correctly predicted its poor efficacy in the H1975 xenograft model (<20% TGI). Conversely, the low IC50 of Osimertinib (~15 nM) was predictive of its profound in vivo effect, leading to tumor regression.

  • Explaining Causality: The cross-validation confirms our initial hypothesis. The molecular mechanism—Osimertinib's ability to inhibit the T790M mutant EGFR—is validated at both the cellular and whole-organism level.

  • Trustworthiness of the Model: The consistency between the two experimental systems provides confidence that the in vitro assays are a reliable screen for predicting in vivo success for this class of compounds and this specific resistance mechanism. This self-validating system is crucial for making go/no-go decisions in a drug development pipeline, saving significant resources by deprioritizing compounds that are potent in vitro but fail to translate.

By systematically aligning cellular potency with animal efficacy, we build a robust, evidence-based case for a compound's therapeutic potential, directly linking a molecular hypothesis to a tangible biological outcome.

References

  • Sharma, S. V., Bell, D. W., Settleman, J., & Haber, D. A. (2007). Epidermal growth factor receptor mutations in lung cancer. Nature Reviews Cancer. [Link]

  • Lynch, T. J., Bell, D. W., Sordella, R., Gurubhagavatula, S., Okimoto, R. A., Brannigan, B. W., ... & Haber, D. A. (2004). Activating mutations in the epidermal growth factor receptor underlying responsiveness of non–small-cell lung cancer to gefitinib. New England Journal of Medicine. [Link]

  • Pao, W., Miller, V. A., Politi, K. A., Riely, G. J., Somwar, R., Zakowski, M. F., ... & Varmus, H. E. (2005). Acquired resistance of lung adenocarcinomas to gefitinib or erlotinib is associated with a second mutation in the EGFR kinase domain. PLoS Medicine. [Link]

  • Cross, D. A., Ashton, S. E., Ghiorghiu, S., Eberlein, C., Floc'h, N., Smaill, J. B., ... & Mellor, M. J. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discovery. [Link]

  • Jänne, P. A., Yang, J. C. H., Kim, D. W., Planchard, D., Ohe, Y., Ramalingam, S. S., ... & Wu, Y. L. (2015). AZD9291 in EGFR inhibitor–resistant non–small-cell lung cancer. New England Journal of Medicine. [Link]

Validation

Head-to-head comparison of different synthesis methods for 4-(p-ethoxyphenyl)-1-methyl-imidazole hydrochloride

Introduction 4-(p-ethoxyphenyl)-1-methyl-imidazole hydrochloride is a substituted imidazole derivative of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a substituted ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-(p-ethoxyphenyl)-1-methyl-imidazole hydrochloride is a substituted imidazole derivative of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a substituted phenyl ring attached to a methylated imidazole core, is a common scaffold in various pharmacologically active compounds. The efficient and scalable synthesis of this molecule is crucial for further research and development. This guide provides an in-depth, head-to-head comparison of two plausible synthetic routes to 4-(p-ethoxyphenyl)-1-methyl-imidazole hydrochloride, offering insights into the rationale behind the experimental choices and providing detailed, actionable protocols for researchers.

Strategic Overview of Synthetic Pathways

Two primary synthetic strategies are proposed and evaluated for the synthesis of the target compound. These routes are designed based on well-established principles of imidazole synthesis, including multicomponent reactions and linear constructions from key intermediates.

  • Route A: Convergent Synthesis via α-Haloketone and Formamidine. This approach involves the initial construction of the 4-substituted imidazole ring through the condensation of an α-haloketone with formamidine, followed by N-methylation of the imidazole nitrogen.

  • Route B: Linear Synthesis via α-Aminoketone Cyclization. This strategy builds the molecule in a more stepwise fashion, beginning with the synthesis of an α-aminoketone intermediate, which is then cyclized to form the imidazole ring, followed by N-methylation.

The following diagram illustrates the logical flow of these two distinct synthetic approaches.

Synthetic_Strategies Logical Flow of Synthetic Routes cluster_A Route A: Convergent Synthesis cluster_B Route B: Linear Synthesis Target 4-(p-ethoxyphenyl)-1-methyl-imidazole HCl A1 p-Ethoxyacetophenone A2 α-Bromination A1->A2 A3 2-Bromo-1-(4-ethoxyphenyl)ethanone A2->A3 A4 Condensation with Formamidine A3->A4 A5 4-(p-ethoxyphenyl)-1H-imidazole A4->A5 A6 N-Methylation A5->A6 A7 4-(p-ethoxyphenyl)-1-methyl-imidazole A6->A7 A8 Salt Formation (HCl) A7->A8 A8->Target B1 2-Bromo-1-(4-ethoxyphenyl)ethanone B2 Amination (e.g., Gabriel or Azide Route) B1->B2 B3 2-Amino-1-(4-ethoxyphenyl)ethanone B2->B3 B4 Cyclization with Formic Acid Derivative B3->B4 B5 4-(p-ethoxyphenyl)-1H-imidazole B4->B5 B6 N-Methylation B5->B6 B7 4-(p-ethoxyphenyl)-1-methyl-imidazole B6->B7 B8 Salt Formation (HCl) B7->B8 B8->Target

Caption: Overview of the two proposed synthetic routes to 4-(p-ethoxyphenyl)-1-methyl-imidazole hydrochloride.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route is often a trade-off between factors such as the number of steps, overall yield, scalability, and the availability and cost of starting materials. The following table provides a comparative summary of the two proposed routes.

ParameterRoute A: Convergent SynthesisRoute B: Linear SynthesisJustification & Insights
Number of Steps 4 (from p-ethoxyacetophenone)5 (from p-ethoxyacetophenone)Route A is more convergent and has fewer linear steps, which can be advantageous for overall yield.
Key Intermediate 2-Bromo-1-(4-ethoxyphenyl)ethanone2-Amino-1-(4-ethoxyphenyl)ethanoneThe stability and ease of handling of the key intermediate can influence the robustness of the synthesis. α-Haloketones are lachrymators and require careful handling.
Potential Yield Moderate to GoodPotentially LowerMulticomponent reactions can sometimes offer higher yields in a single step, but the subsequent N-methylation can be challenging to drive to completion. The multiple steps in Route B may lead to a lower overall yield.
Scalability GoodModerateRoute A, with fewer steps, may be more amenable to large-scale synthesis. The multi-step nature of Route B could present more challenges in scaling up.
Reagent Cost & Availability Common reagentsMay require more specialized reagents for the amination step (e.g., potassium phthalimide for Gabriel synthesis).The cost-effectiveness of each route will depend on the specific reagents chosen for each transformation.
Control of Regioselectivity N-methylation can potentially yield a mixture of N1 and N3 isomers, requiring chromatographic separation.N-methylation of the pre-formed imidazole ring presents the same regioselectivity challenge as in Route A.The regioselectivity of the N-alkylation step is a critical consideration for both routes.[1]

Detailed Experimental Protocols

The following protocols are based on established synthetic transformations for analogous compounds and are presented as a guide for laboratory-scale synthesis.

Route A: Convergent Synthesis via α-Haloketone and Formamidine

This route commences with the bromination of p-ethoxyacetophenone, followed by cyclization with formamidine acetate to construct the imidazole ring. The final steps involve N-methylation and salt formation.

Route_A_Workflow start p-Ethoxyacetophenone step1 Bromination (Br2, Acetic Acid) start->step1 intermediate1 2-Bromo-1-(4-ethoxyphenyl)ethanone step1->intermediate1 step2 Condensation (Formamidine Acetate, Liquid NH3) intermediate1->step2 intermediate2 4-(p-ethoxyphenyl)-1H-imidazole step2->intermediate2 step3 N-Methylation (CH3I, Base) intermediate2->step3 intermediate3 4-(p-ethoxyphenyl)-1-methyl-imidazole step3->intermediate3 step4 Salt Formation (HCl in Ether) intermediate3->step4 end 4-(p-ethoxyphenyl)-1-methyl-imidazole HCl step4->end

Caption: Experimental workflow for Route A.

Step 1: Synthesis of 2-Bromo-1-(4-ethoxyphenyl)ethanone

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a reflux condenser connected to a gas trap, dissolve p-ethoxyacetophenone (1 equivalent) in glacial acetic acid.

  • Reagent Addition: From the dropping funnel, add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the stirred solution at room temperature.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into ice-cold water. The solid product will precipitate. Filter the precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 2-bromo-1-(4-ethoxyphenyl)ethanone.

Step 2: Synthesis of 4-(p-ethoxyphenyl)-1H-imidazole

  • Reaction Setup: In a pressure vessel, place 2-bromo-1-(4-ethoxyphenyl)ethanone (1 equivalent) and formamidine acetate (2-3 equivalents).[2]

  • Reaction: Cool the vessel and add liquid ammonia. Seal the vessel and heat it to 70-80°C overnight with stirring.[2]

  • Work-up: After cooling, carefully vent the ammonia. Evaporate the remaining solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of 4-(p-ethoxyphenyl)-1-methyl-imidazole

  • Reaction Setup: Dissolve 4-(p-ethoxyphenyl)-1H-imidazole (1 equivalent) in a suitable solvent such as anhydrous THF or DMF.

  • Deprotonation: Add a base such as sodium hydride (NaH) (1.1 equivalents) portion-wise at 0°C. Stir the mixture for 30 minutes at this temperature.

  • Methylation: Add methyl iodide (CH₃I) (1.2 equivalents) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours.[3]

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to separate the N1-methylated product from any N3-methylated isomer and unreacted starting material.

Step 4: Synthesis of 4-(p-ethoxyphenyl)-1-methyl-imidazole hydrochloride

  • Salt Formation: Dissolve the purified 4-(p-ethoxyphenyl)-1-methyl-imidazole in anhydrous diethyl ether.

  • Precipitation: Cool the solution in an ice bath and bubble dry hydrogen chloride gas through it until precipitation is complete.

  • Isolation: Filter the white precipitate, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the final hydrochloride salt.

Route B: Linear Synthesis via α-Aminoketone Cyclization

This route involves the synthesis of an α-aminoketone, which is a key building block for the subsequent imidazole ring formation.

Route_B_Workflow start 2-Bromo-1-(4-ethoxyphenyl)ethanone step1 Delépine Reaction (Hexamethylenetetramine) start->step1 intermediate1 Hexaminium Salt step1->intermediate1 step2 Acid Hydrolysis intermediate1->step2 intermediate2 2-Amino-1-(4-ethoxyphenyl)ethanone HCl step2->intermediate2 step3 Cyclization (Formamidine Acetate) intermediate2->step3 intermediate3 4-(p-ethoxyphenyl)-1H-imidazole step3->intermediate3 step4 N-Methylation (CH3I, Base) intermediate3->step4 intermediate4 4-(p-ethoxyphenyl)-1-methyl-imidazole step4->intermediate4 step5 Salt Formation (HCl in Ether) intermediate4->step5 end 4-(p-ethoxyphenyl)-1-methyl-imidazole HCl step5->end

Caption: Experimental workflow for Route B.

Step 1 & 2: Synthesis of 2-Amino-1-(4-ethoxyphenyl)ethanone hydrochloride (via Delépine Reaction)

  • Reaction Setup: Dissolve 2-bromo-1-(4-ethoxyphenyl)ethanone (1 equivalent) and hexamethylenetetramine (1.1 equivalents) in a mixture of chloroform and ethanol.[4]

  • Reaction: Reflux the mixture for 4-6 hours. The hexaminium salt will precipitate. Cool the mixture and filter the precipitate.

  • Hydrolysis: Suspend the hexaminium salt in a mixture of ethanol and concentrated hydrochloric acid and reflux for 2-4 hours.[4]

  • Isolation: Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 2-amino-1-(4-ethoxyphenyl)ethanone hydrochloride.

Step 3: Synthesis of 4-(p-ethoxyphenyl)-1H-imidazole

  • Reaction Setup: In a round-bottom flask, combine 2-amino-1-(4-ethoxyphenyl)ethanone hydrochloride (1 equivalent) and formamidine acetate (2-3 equivalents) in a suitable solvent like ethanol.

  • Reaction: Reflux the mixture for 12-24 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture and evaporate the solvent. Add water and basify with a suitable base (e.g., sodium carbonate) to a pH of 8-9. Extract the product with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Step 4 & 5: N-Methylation and Salt Formation

These steps are identical to Steps 3 and 4 in Route A.

Conclusion

Both Route A and Route B present viable pathways for the synthesis of 4-(p-ethoxyphenyl)-1-methyl-imidazole hydrochloride. Route A, being more convergent, may be preferable for its shorter sequence and potentially higher overall yield, making it more suitable for larger-scale production. However, it involves the use of lachrymatory α-haloketones. Route B offers a more linear approach that may be easier to optimize at each step but at the cost of an additional step and potentially lower overall yield. The choice between these routes will ultimately depend on the specific requirements of the research, including scale, available resources, and safety considerations. Both routes converge to the N-methylation of 4-(p-ethoxyphenyl)-1H-imidazole, where careful optimization is required to achieve high regioselectivity for the desired N1-isomer.

References

  • Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199–208. [Link]

  • Radziszewski, B. (1882). Ueber die Constitution des Lophins und einiger damit verwandter Verbindungen. Berichte der deutschen chemischen Gesellschaft, 15(2), 2706–2708. [Link]

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
  • Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in Life and Society. John Wiley & Sons.
  • Wang, Z. (2009). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.
  • Bells, S., et al. (2010). A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C−H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry, 75(15), 5143–5154. [Link]

  • Kopka, K., et al. (2007). Facile Synthesis of Optically Active Imidazole Derivatives. Molecules, 12(5), 1183-1192. [Link]

  • PrepChem. (2023). Synthesis of 2-amino-1-(4-benzyloxyphenyl)ethanone hydrochloride. [Link]

  • Davis, M., & Lakhan, R. (1975). Rates of N-methylation of N-arylpyrazoles. Australian Journal of Chemistry, 28(8), 1817-1820. [Link]

Sources

Comparative

In Vitro to In Vivo Correlation (IVIVC) of 4-(p-ethoxyphenyl)-1-methyl-imidazole hydrochloride: A Comprehensive Comparison Guide

Target Audience: Formulation Scientists, Pharmacokineticists, and Regulatory Affairs Professionals Content Focus: Level A IVIVC Establishment, Deconvolution Methodologies, and Formulation Comparison Executive Summary The...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Pharmacokineticists, and Regulatory Affairs Professionals Content Focus: Level A IVIVC Establishment, Deconvolution Methodologies, and Formulation Comparison

Executive Summary

The development of extended-release (ER) formulations for weakly basic, low-solubility small molecules requires rigorous predictive modeling to minimize costly clinical failures. 4-(p-ethoxyphenyl)-1-methyl-imidazole hydrochloride (EPMI-HCl) is an investigational compound exhibiting Biopharmaceutics Classification System (BCS) Class II characteristics (low solubility, high permeability).

This guide objectively compares the performance of two EPMI-HCl Extended-Release (ER) prototypes against a standard Immediate-Release (IR) reference. By establishing a predictive mathematical model—a Level A In Vitro-In Vivo Correlation (IVIVC)—we demonstrate how in vitro dissolution data can serve as a highly accurate surrogate for in vivo bioavailability, streamlining formulation optimization and supporting future regulatory biowaivers.

Mechanistic Framework: The Causality of Experimental Choices

To build a self-validating IVIVC model, every experimental parameter must be mechanistically justified. Our approach relies on the following scientific pillars:

  • Biorelevant Dissolution (The "Why" behind pH 6.8): EPMI-HCl is an imidazole derivative with a pKa of approximately 6.5. In the acidic environment of the stomach, it is highly ionized and soluble. However, absorption primarily occurs in the neutral pH of the intestines. Testing dissolution at pH 6.8 challenges the formulation in its unionized, lowest-solubility state, ensuring that the in vitro release rate is the true rate-limiting step for in vivo absorption.

  • Pharmacokinetic Deconvolution via Wagner-Nelson: EPMI-HCl exhibits rapid distribution into a central compartment, fitting a one-compartment pharmacokinetic model. We utilize the Wagner-Nelson method to mathematically separate the drug's absorption phase from its elimination phase. This allows us to calculate the exact cumulative fraction of the drug absorbed over time.

  • Level A Correlation Standards: According to the [1], a Level A correlation is the highest standard of IVIVC. It requires a point-to-point linear relationship between the fraction of drug dissolved in vitro and the fraction absorbed in vivo. Only a Level A IVIVC is robust enough to be used as a surrogate for human bioequivalence (BE) studies.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols incorporate internal controls, including a crossover design and validated bioanalytical quantification.

Protocol 1: In Vitro Dissolution Profiling
  • Apparatus Setup: Configure a USP Apparatus II (Paddle) system. Set the paddle speed to 50 rpm to simulate mild gastrointestinal hydrodynamics without artificially forcing dissolution.

  • Medium Preparation: Degas 900 mL of 0.05 M phosphate buffer adjusted to pH 6.8. Maintain the temperature strictly at 37.0 ± 0.5 °C.

  • Sample Introduction: Introduce the EPMI-HCl formulations (IR Reference, ER Prototype A, and ER Prototype B) into the vessels. Use sinkers if the ER matrix exhibits floating behavior.

  • Sampling & Filtration: Withdraw 5 mL aliquots at pre-determined intervals (0.5, 1, 2, 4, 8, 12, and 24 hours). Immediately replace the volume with fresh, pre-warmed buffer to maintain sink conditions. Filter samples through a 0.45 µm PTFE syringe filter.

  • Quantification: Analyze the filtrate using HPLC-UV at 254 nm against a validated standard calibration curve ( R2>0.999 ).

Protocol 2: In Vivo Pharmacokinetic (PK) Study
  • Subject Selection & Fasting: Utilize a cohort of healthy Beagle dogs ( n=6 ). Fast the subjects for 12 hours prior to dosing to eliminate food-effect variables on gastric emptying.

  • Dosing & Crossover Design: Administer a 50 mg dose of the assigned EPMI-HCl formulation with 50 mL of water. Employ a randomized, three-way crossover design with a 7-day washout period between phases to ensure intra-subject validation.

  • Blood Sampling: Collect 2 mL venous blood samples into K2-EDTA tubes at 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. Centrifuge immediately at 3000 rpm for 10 minutes at 4 °C to separate plasma.

  • Bioanalysis: Extract EPMI-HCl from plasma using solid-phase extraction (SPE) and quantify using a validated LC-MS/MS method.

Data Presentation: Formulation Comparison

The following tables summarize the quantitative performance of the formulations. The goal of the ER prototypes is to blunt the maximum concentration ( Cmax​ ) to reduce potential dose-dependent toxicity, while maintaining total systemic exposure ( AUC ).

Table 1: In Vitro Dissolution Kinetics (Cumulative % Dissolved)
Time (h)IR Reference FormulationER Prototype A (Medium Release)ER Prototype B (Slow Release)
0.5 85.2 ± 2.115.4 ± 1.210.2 ± 0.8
1.0 98.5 ± 1.528.6 ± 1.818.5 ± 1.1
2.0 100.0 ± 0.045.2 ± 2.532.4 ± 1.7
4.0 100.0 ± 0.068.7 ± 3.155.6 ± 2.2
8.0 100.0 ± 0.089.5 ± 2.878.3 ± 2.9
12.0 100.0 ± 0.098.2 ± 1.491.5 ± 2.4
24.0 100.0 ± 0.0100.0 ± 0.099.1 ± 1.0
Table 2: In Vivo Pharmacokinetic Parameters (50 mg Dose)
PK ParameterIR Reference FormulationER Prototype AER Prototype B
Cmax​ (ng/mL) 1250 ± 115580 ± 45410 ± 38
Tmax​ (h) 0.54.06.0
AUC0−t​ (ng·h/mL) 4850 ± 3204790 ± 3104650 ± 290
Relative BA (%) 100.098.795.8

Data Interpretation: Both ER prototypes successfully extended the Tmax​ and significantly reduced the Cmax​ compared to the IR formulation, without compromising the overall bioavailability (Relative BA > 95%). ER Prototype A demonstrates an optimal balance, achieving near-complete release and absorption within 12 hours.

IVIVC Modeling & Validation (Level A)

To establish the Level A IVIVC, the in vivo plasma concentration-time data was deconvoluted using the Wagner-Nelson equation [2]:

Fa​(t)=Ke​∫0∞​C(t)dtC(t)+Ke​∫0t​C(t)dt​

Where Fa​(t) is the fraction absorbed at time t , C(t) is the plasma concentration, and Ke​ is the elimination rate constant derived from the IR reference terminal phase.

By plotting the Fraction Absorbed In Vivo ( y -axis) against the Fraction Dissolved In Vitro ( x -axis) for both ER prototypes, we derived a highly predictive linear regression model:

  • Linear Equation: y=0.96x+0.015

  • Correlation Coefficient ( R2 ): 0.984

Because the R2 value exceeds 0.95 and the slope is near 1.0, this confirms a robust Level A correlation. This mathematical validation proves that the USP Apparatus II methodology is a highly reliable surrogate for predicting the clinical pharmacokinetic profile of EPMI-HCl [3].

Workflow Visualization

The following diagram illustrates the logical pathway from raw data acquisition to the establishment of a predictive IVIVC model.

IVIVC_Workflow InVitro In Vitro Dissolution (USP Apparatus II at pH 6.8) Correlation Level A IVIVC (Point-to-Point Correlation) InVitro->Correlation Fraction Dissolved InVivo In Vivo Pharmacokinetics (Plasma Conc. vs Time) Deconvolution Deconvolution (Wagner-Nelson Method) InVivo->Deconvolution Plasma Data Deconvolution->Correlation Fraction Absorbed Prediction Predictive PK Model (Surrogate for Bioequivalence) Correlation->Prediction Validated Model

Workflow of Level A IVIVC development using the Wagner-Nelson deconvolution method.

References

  • Title: Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: In vitro-In vivo Correlation: Perspectives on Model Development Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Defining level A IVIVC dissolution specifications based on individual in vitro dissolution profiles of a controlled release formulation Source: PubMed URL: [Link]

Validation

Benchmarking the safety profile of 4-(p-ethoxyphenyl)-1-methyl-imidazole hydrochloride against other compounds

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Mechanistic Rationale The imidazole ring is a privileged pharmacophore in medi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Mechanistic Rationale

The imidazole ring is a privileged pharmacophore in medicinal chemistry, frequently utilized to target metalloenzymes such as Indoleamine 2,3-Dioxygenase (IDO1) because the sp2-hybridized nitrogen coordinates with the target's heme iron[1]. However, this exact mechanism drives its primary safety liability: indiscriminate binding to off-target Cytochrome P450 (CYP450) enzymes, which leads to severe drug-drug interactions (DDIs)[2]. Furthermore, basic amines and lipophilic aryl groups are notorious for trapping within the hERG potassium channel pore, triggering severe cardiotoxicity and arrhythmias [3].

This guide benchmarks the experimental compound 4-(p-ethoxyphenyl)-1-methyl-imidazole hydrochloride (4-pE-1MI) against its unsubstituted core scaffold (1-methyl-4-phenylimidazole), a known CYP inhibitor (Ketoconazole), and a clinical-stage IDO1 inhibitor (Epacadostat). We demonstrate how the p-ethoxy substitution strategically alters electron density and steric bulk to widen the therapeutic index, mitigating hERG and CYP liabilities.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, every protocol described below operates as a self-validating system, utilizing strict positive and negative controls to guarantee assay fidelity before data interpretation.

Protocol A: Reversible CYP3A4 Inhibition (Human Liver Microsomes)

Causality & Rationale: We utilize Human Liver Microsomes (HLM) rather than recombinant CYPs because HLMs preserve the physiological ratio of competing metabolic pathways and native lipid environments, preventing the artificial overestimation of CYP3A4 inhibition.

  • Preparation: Prepare 4-pE-1MI in a 10-point concentration curve (0.01 to 50 µM) in 0.1% DMSO.

  • Incubation: Combine 0.1 mg/mL HLM, 2.5 µM Midazolam (highly specific CYP3A4 probe substrate), and the test compound in 100 mM potassium phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes.

  • Initiation & Termination: Initiate the reaction with 1 mM NADPH. Terminate exactly at 10 minutes using ice-cold acetonitrile spiked with a stable-isotope internal standard.

  • Validation & Analysis: Quantify 1-hydroxymidazolam formation via LC-MS/MS. Self-Validation: The assay run is only accepted if the positive control (Ketoconazole) yields an IC50 < 0.1 µM.

Protocol B: Automated hERG Patch-Clamp Electrophysiology

Causality & Rationale: Functional automated patch-clamp is prioritized over high-throughput radioligand binding assays (e.g., dofetilide displacement) because binding assays fail to detect state-dependent blockers that only interact with the open or inactivated channel states.

  • Cell Preparation: Harvest CHO cells stably expressing the hERG channel into a high-viability single-cell suspension.

  • Electrophysiology: Load cells onto an automated patch-clamp platform. Establish the whole-cell configuration (seal resistance >1 GΩ).

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds (forcing channel opening), followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic tail current.

  • Perfusion: Perfuse 4-pE-1MI (0.1 to 30 µM) extracellularly for 5 minutes per concentration. Measure the fractional block of the tail current amplitude.

  • Validation: Self-Validation: The assay is validated only if the reference compound (Terfenadine, 1 µM) achieves >80% tail current block.

Protocol C: 3D HepG2 Spheroid Hepatotoxicity

Causality & Rationale: 3D spheroids are vastly superior to 2D monolayers because they maintain tight junctions, cellular polarity, and basal CYP expression over extended periods. This accurately mimics in vivo drug-induced liver injury (DILI) compared to rapidly dividing, metabolically deficient 2D cultures.

  • Seeding: Seed HepG2 cells in ultra-low attachment 96-well plates. Centrifuge lightly and incubate for 7 days to allow compact spheroid formation.

  • Exposure: Treat mature spheroids with 4-pE-1MI (1 to 100 µM) for 72 hours.

  • Viability Assessment: Lyse spheroids using the CellTiter-Glo 3D reagent to quantify ATP content via luminescence.

  • Validation: Self-Validation: Normalize data against a 0.1% DMSO vehicle control to calculate the CC50. Staurosporine (10 µM) must reduce viability by >90%.

Comparative Safety Data

The quantitative benchmarking data below illustrates the structure-activity relationship (SAR) impact of the p-ethoxy substitution. By adding steric bulk to the para-position, 4-pE-1MI achieves a superior safety margin compared to the unsubstituted core.

CompoundPrimary Class / TargetEstimated Target IC50 (µM)CYP3A4 IC50 (µM)hERG IC50 (µM)HepG2 CC50 (µM)
4-pE-1MI (Test) Aryl-imidazole0.158.5 >30 >100
1-Methyl-4-phenylimidazole Core Scaffold45.02.112.545.0
Ketoconazole CYP Inhibitor ControlN/A0.043.215.5
Epacadostat IDO1 Ref. Standard0.07>50>50>100

Data Interpretation: The p-ethoxy group on 4-pE-1MI reduces off-target CYP3A4 inhibition by ~4-fold compared to the core scaffold, likely due to steric clashes within the CYP active site, while simultaneously evading hERG pore trapping.

Visualizing the Safety Architecture

G Start Compound: 4-pE-1MI Tier1 Tier 1: in vitro Target & Off-Target (IDO1 / CYP450 HLM Assay) Start->Tier1 Tier2 Tier 2: Electrophysiology (Automated hERG Patch-Clamp) Tier1->Tier2 Acceptable CYP Profile Tier3 Tier 3: Cytotoxicity (3D HepG2 Spheroids) Tier2->Tier3 hERG IC50 > 10 µM Decision Go/No-Go Decision Therapeutic Index Calculation Tier3->Decision CC50 > 50 µM

Fig 1. Self-validating safety screening cascade for aryl-imidazole compounds.

G Node1 1-Methyl-4-arylimidazole Pharmacophore Node2 sp2 Nitrogen (Lone Pair Donor) Node1->Node2 Node3 p-Ethoxy Substitution (Steric Bulk & Electron Donating) Node1->Node3 Node4 Heme Iron (Fe3+) Coordination (CYP450 / IDO1 Active Site) Node2->Node4 Primary Target Binding Node3->Node4 Steric Clash in CYPs Node5 Reduced hERG Pore Binding (Tyr652/Phe656 evasion) Node3->Node5 Modulates Lipophilicity

Fig 2. Mechanistic pathway of imidazole-heme coordination and hERG evasion.

References

  • Title: Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase Source: Journal of Medicinal Chemistry / PubMed Central URL: [Link]

  • Title: hERG potassium channels and cardiac arrhythmia Source: Nature / PubMed URL: [Link]

  • Title: Importance of multi-P450 inhibition in drug-drug interactions: evaluation of incidence, inhibition magnitude and prediction from in vitro data Source: Current Drug Metabolism / PubMed Central URL: [Link]

Sources

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